2,5-Dimethoxy-4-ethylphenethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2/h7-8H,4-6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRGNAMREYBIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)CCN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221772 | |
| Record name | 2,5-Dimethoxy-4-ethylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71539-34-9 | |
| Record name | 4-Ethyl-2,5-dimethoxy-β-phenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71539-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-ethylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071539349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxy-4-ethylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 71539-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2C-E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I190284UXX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxy-4-ethylphenethylamine (2C-E) is a potent psychedelic compound of the 2C phenethylamine (B48288) family, first synthesized by Alexander Shulgin.[1][2] Its primary mechanism of action involves partial agonism at serotonin (B10506) 5-HT2 receptors, particularly the 5-HT2A subtype, which is responsible for its characteristic psychedelic effects.[2] This document provides a comprehensive technical overview of the pharmacological profile of 2C-E, detailing its receptor interaction profile, functional activity, and in vivo effects. It includes detailed experimental protocols for key pharmacological assays and visualizes critical signaling pathways and workflows to support further research and drug development efforts. While extensive quantitative data for 2C-E is not consistently available in peer-reviewed literature, this guide compiles the existing knowledge and provides comparative data from closely related compounds to offer a substantive profile.
Pharmacodynamics: Receptor Interactions and Functional Activity
The pharmacological activity of 2C-E is primarily defined by its interaction with the serotonin receptor system. Like other classic psychedelics, its effects are mediated by agonist activity at 5-HT2 receptors.
Primary Mechanism of Action: 2C-E acts as a partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] The psychedelic and hallucinogenic effects are predominantly attributed to its functional activity at the 5-HT2A receptor.[1] In contrast to amphetamine-like compounds, 2C-E has negligible activity as a monoamine releasing agent and demonstrates very low affinity for the dopamine, serotonin, and norepinephrine (B1679862) transporters (DAT, SERT, NET).[1][3] Some studies also indicate an affinity for adrenergic α-2 receptors.
Quantitative Data: Receptor Binding and Functional Potency
Precise binding affinity (Ki) and functional potency (EC50) values for 2C-E are not widely reported in the scientific literature. The following tables present available data for closely related 2C-series compounds to provide a comparative context for 2C-E's likely receptor interaction profile.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Notes |
|---|---|---|---|
| 2C-E | Not Reported | Not Reported | Generally considered a potent 5-HT2A agonist.[4] |
| 2C-C | < 1000 | Not Reported | Affinity determined in CHO-K1 cells using [³H]ketanserin.[5] |
| 2C-D | No quantifiable affinity | No quantifiable affinity | In systems expressing human D1-D3 receptors.[3] |
| 2C-I | No quantifiable affinity | No quantifiable affinity | In systems expressing human D1-D3 receptors.[3] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potency (EC50, nM) and Efficacy
| Compound | Receptor | Assay Type | EC50 (nM) | Efficacy (Emax) |
|---|---|---|---|---|
| 2C-E | 5-HT2A / 5-HT2C | Not Reported | Not Reported | Partial Agonist[2] |
| 2C-C | 5-HT2A | Not Reported | Not Reported | Partial Agonist |
| 2C-B | 5-HT2C | Calcium Flux | < 5 | Not Reported[6] |
| TCB-2 | 5-HT2A | Not Reported | Not Reported | Full Agonist[7] |
EC50 (half-maximal effective concentration) represents the concentration of an agonist that gives a response halfway between the baseline and maximum. Efficacy (Emax) is the maximum response achievable by the agonist, often relative to the endogenous ligand (e.g., serotonin).
Signaling Pathways
Activation of the 5-HT2A receptor by an agonist like 2C-E initiates a well-characterized intracellular signaling cascade. The 5-HT2A receptor is a Gq/G11-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). The subsequent rise in cytosolic Ca²+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses that underpin the receptor's physiological and psychoactive effects.[8]
Pharmacokinetics
Human pharmacokinetic data for 2C-E is limited and primarily derived from observational studies and user reports.
-
Route of Administration : Typically administered orally.[1]
-
Onset of Action : Effects typically begin within 2 hours of oral administration.[2]
-
Duration of Action : The subjective effects are long-lasting, typically ranging from 8 to 12 hours, depending on the dose.[1][2]
-
Metabolism : 2C-E is metabolized by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. Consequently, its effects can be dangerously potentiated by MAO inhibitors (MAOIs).[1]
In Vivo Effects
Human Effects
Observational studies of recreational users have characterized the dose-dependent effects of 2C-E:
-
Low Doses (10-15 mg) : Generally produce stimulant effects, euphoria, and enhancement of sensory perception (visual, auditory, tactile).[2]
-
Moderate to High Doses (15-25+ mg) : Can lead to profound perceptual alterations and vivid hallucinations.[2] 2C-E has a steep dose-response curve, where small increases in dose can lead to significantly intensified and potentially overwhelming or frightening experiences.[1]
-
Physiological Effects : Sympathomimetic effects such as increased heart rate and blood pressure have been reported.[2]
Animal Models
In rodent models, the administration of 2C-E and related phenethylamines elicits behavioral responses that are considered proxies for psychedelic activity in humans.
-
Head-Twitch Response (HTR) : 2C-E induces the head-twitch response in mice, a behavior strongly correlated with 5-HT2A receptor agonism and the hallucinogenic potential of a compound.
-
Locomotor Activity : Like other 2C drugs, 2C-E can produce hyperlocomotion at lower doses and hypolocomotion at higher doses in rodents.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacology of compounds like 2C-E.
Radioligand Competition Binding Assay (for Ki Determination)
This assay determines the binding affinity (Ki) of an unlabeled test compound (2C-E) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor (e.g., 5-HT2A).
Methodology:
-
Receptor Source Preparation : Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the human 5-HT2A receptor. Cells are homogenized in an ice-cold lysis buffer, and the homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.
-
Assay Setup : The assay is performed in a 96-well plate. Each well contains:
-
Total Binding : Receptor membranes, a fixed concentration of a selective 5-HT2A radioligand (e.g., [³H]ketanserin), and assay buffer.
-
Non-Specific Binding : Same as total binding, but with the addition of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM ketanserin) to saturate all specific binding sites.
-
Test Compound : Receptor membranes, radioligand, and varying concentrations of the test compound (2C-E).
-
-
Incubation : The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Filtration : The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand. The filters are washed multiple times with ice-cold wash buffer.
-
Quantification : The filter plate is dried, a scintillation cocktail is added, and the radioactivity trapped on each filter is measured using a microplate scintillation counter.
-
Data Analysis : Specific binding is calculated by subtracting non-specific counts from total counts. A competition curve is generated by plotting the percent specific binding against the log concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.
In Vitro Functional Assay (Calcium Flux for EC50 Determination)
This assay measures the functional potency (EC50) of an agonist at a Gq-coupled receptor, like 5-HT2A, by detecting changes in intracellular calcium concentration.
Methodology:
-
Cell Culture : HEK293 or CHO cells stably expressing the human 5-HT2A receptor are seeded into black-walled, clear-bottom 96-well microplates and cultured overnight.
-
Dye Loading : The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. The dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside. Its fluorescence intensity increases dramatically upon binding to Ca²⁺.
-
Compound Preparation : Serial dilutions of the test agonist (2C-E) are prepared in an appropriate assay buffer (e.g., HBSS with HEPES).
-
Fluorescence Measurement : The cell plate is placed into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Assay Execution : The instrument establishes a stable baseline fluorescence reading for each well. It then automatically injects the prepared concentrations of 2C-E into the wells while simultaneously continuing to record fluorescence kinetically.
-
Data Analysis : The peak fluorescence response (or area under the curve) is measured for each concentration. A dose-response curve is generated by plotting the response against the log concentration of 2C-E. The EC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Behavioral Assay (Head-Twitch Response)
The head-twitch response (HTR) in mice is a widely used behavioral proxy for 5-HT2A receptor-mediated psychedelic effects.
Methodology:
-
Animal Acclimation : C57BL/6J mice are typically used and are acclimated to the testing environment (e.g., a standard observation cage) to reduce novelty-induced stress.
-
Drug Administration : Mice are administered the test compound (2C-E) via an appropriate route (typically intraperitoneal, i.p., for research). A vehicle control group is also included.
-
Observation : Immediately following injection, mice are placed individually into the observation cages. The observation period typically lasts for a set duration (e.g., 15-30 minutes).
-
Quantification : The number of head twitches is quantified during the observation period. A head twitch is a rapid, side-to-side rotational movement of the head. Scoring can be done manually by trained observers who are blind to the experimental conditions or via automated systems using video tracking and machine learning algorithms.
-
Data Analysis : The total number of head twitches for each animal is recorded. The data is then analyzed to determine if there is a statistically significant, dose-dependent increase in HTR frequency in the drug-treated groups compared to the vehicle control group.
Conclusion
This compound (2C-E) is a potent psychedelic phenethylamine whose pharmacological activity is driven primarily by its partial agonism at serotonin 5-HT2 receptors, especially the 5-HT2A subtype. Its profile is characterized by a lack of significant interaction with monoamine transporters, distinguishing it from psychostimulants like amphetamine. While specific quantitative binding and functional data remain sparse in the public domain, its qualitative profile and the effects observed in humans and animal models are consistent with other classic 5-HT2A receptor agonists. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise pharmacological characteristics of 2C-E and other novel psychoactive compounds, contributing to a deeper understanding of serotonergic systems and psychedelic drug action.
References
- 1. 2C-E - Wikipedia [en.wikipedia.org]
- 2. Acute Effects of 2C-E in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Agonist with a Difference: A Technical Guide to the Mechanism of Action of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) on Serotonin Receptors
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E), a psychoactive phenethylamine, at serotonin (B10506) (5-HT) receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the complex signaling pathways involved. The information is primarily drawn from pivotal studies that have elucidated the binding and functional profile of 2C-E and related compounds.
Executive Summary
This compound (2C-E) is a potent psychedelic compound that primarily exerts its effects through agonist activity at serotonin receptors, particularly the 5-HT2A subtype. Its interaction with these receptors is complex, involving not only high-affinity binding but also functional selectivity, meaning it can differentially activate multiple downstream signaling pathways. This guide presents the binding affinity (Ki) of 2C-E for a range of serotonin receptors and its functional potency (EC50) and efficacy (Emax) at the 5-HT2A and 5-HT2C receptors, highlighting its biased agonism. Detailed methodologies for the key in vitro assays are provided to ensure reproducibility and aid in the design of future studies.
Quantitative Pharmacological Data
The interaction of 2C-E with various human serotonin receptor subtypes has been characterized through radioligand binding assays and in vitro functional assays. The following tables summarize the key quantitative parameters from peer-reviewed studies.
Serotonin Receptor Binding Affinities of 2C-E
This table presents the binding affinities (Ki, in nM) of 2C-E at several human serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Ki (nM)[1] |
| 5-HT1A | [3H]8-OH-DPAT | 1190 |
| 5-HT2A | [3H]Ketanserin | 43.9 |
| 5-HT2B | [3H]LSD | 25.1 |
| 5-HT2C | [3H]Mesulergine | 104.1 |
Functional Activity of 2C-E at 5-HT2A and 5-HT2C Receptors
This table details the functional potency (EC50, in nM) and efficacy (Emax, as a percentage of serotonin's maximal response) of 2C-E in two distinct signaling pathways: phospholipase C (PLC) activation, measured by inositol (B14025) phosphate (B84403) (IP) accumulation, and phospholipase A2 (PLA2) activation, measured by arachidonic acid (AA) release.
| Receptor | Signaling Pathway | EC50 (nM)[2] | Emax (% of 5-HT)[2] |
| 5-HT2A | PLC-IP Accumulation | 110 ± 10 | 40 ± 3 |
| PLA2-AA Release | 70 ± 10 | 49 ± 3 | |
| 5-HT2C | PLC-IP Accumulation | 18 ± 2 | 81 ± 3 |
| PLA2-AA Release | 20 ± 3 | 98 ± 4 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, allowing for a comprehensive understanding of how the quantitative data were obtained.
Radioligand Binding Assays[1]
These assays were conducted to determine the binding affinity (Ki) of 2C-E for various serotonin receptors.
-
Receptor Source: Membranes from Chinese hamster ovary (CHO-K1) cells stably transfected with the human 5-HT1A, 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Radioligands:
-
5-HT1A: [3H]8-OH-DPAT
-
5-HT2A: [3H]Ketanserin
-
5-HT2B: [3H]LSD
-
5-HT2C: [3H]Mesulergine
-
-
Assay Procedure:
-
Cell membranes (10-20 µg protein) were incubated in a total volume of 250 µL of binding buffer.
-
The incubation mixture contained the respective radioligand at a concentration near its Kd value.
-
A range of concentrations of 2C-E (the competing, non-labeled drug) were added to displace the radioligand.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled reference compound (e.g., 10 µM 5-HT).
-
Incubation was carried out for 60 minutes at 37°C.
-
The reaction was terminated by rapid filtration through a glass fiber filter (GF/B), separating bound from free radioligand.
-
Filters were washed with ice-cold buffer.
-
Radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
-
Data Analysis: The IC50 values (concentration of 2C-E that inhibits 50% of specific radioligand binding) were determined using non-linear regression analysis. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
In Vitro Functional Assays[2]
These assays were performed to quantify the functional potency (EC50) and efficacy (Emax) of 2C-E as an agonist at 5-HT2A and 5-HT2C receptors.
-
Cell Lines: Chinese hamster ovary-K1 (CHO-K1) cells stably expressing either the human 5-HT2A or 5-HT2C receptor.
-
Phospholipase C (PLC) Activity Assay (Inositol Phosphate Accumulation):
-
Cells were plated in 12-well plates and grown to near confluence.
-
Cells were labeled overnight with myo-[3H]inositol (2 µCi/well) in inositol-free medium.
-
On the day of the experiment, the labeling medium was removed, and cells were washed with assay medium (HEPES-buffered saline with 10 mM LiCl).
-
Cells were preincubated with the assay medium for 15 minutes at 37°C.
-
Varying concentrations of 2C-E or 5-HT (as a reference) were added, and the incubation continued for 30 minutes at 37°C.
-
The reaction was terminated by the addition of ice-cold 0.1 M HCl.
-
The total [3H]inositol phosphates were isolated from the cell lysates using anion-exchange chromatography (Dowex AG1-X8 columns).
-
Radioactivity was quantified by liquid scintillation counting.
-
-
Phospholipase A2 (PLA2) Activity Assay (Arachidonic Acid Release):
-
Cells were plated in 12-well plates and grown to near confluence.
-
Cells were labeled for 18-24 hours with [3H]arachidonic acid (0.5 µCi/well) in a serum-free medium.
-
Cells were washed three times with HEPES-buffered saline containing 0.1% fatty acid-free bovine serum albumin.
-
Varying concentrations of 2C-E or 5-HT were added, and cells were incubated for 30 minutes at 37°C.
-
The assay medium was collected, and the amount of released [3H]arachidonic acid was determined by liquid scintillation counting.
-
-
Data Analysis: Concentration-response curves were generated using non-linear regression (sigmoidal dose-response), from which EC50 and Emax values were determined. Emax was expressed as a percentage of the maximal response induced by 5-HT.
Visualized Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways of 2C-E at the 5-HT2A Receptor
References
The 2C-x Family of Psychedelic Phenethylamines: A Technical Guide to their History, Synthesis, and Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 2C-x family of psychedelic phenethylamines, from their initial synthesis and discovery to their molecular mechanisms of action. This document is intended for a technical audience and focuses on the scientific and research aspects of these compounds.
History and Discovery
The history of the 2C-x family is inextricably linked with the work of American medicinal chemist and psychopharmacologist Dr. Alexander "Sasha" Shulgin.[1] Building upon the structure of the naturally occurring psychedelic phenethylamine (B48288), mescaline, Shulgin systematically synthesized and bioassayed a wide array of novel phenethylamine derivatives in the 1970s and 1980s.[2] His meticulous work, conducted in his personal laboratory, was comprehensively documented in the 1991 book PiHKAL: A Chemical Love Story, co-authored with his wife Ann Shulgin. The "2C" nomenclature, coined by Shulgin, refers to the two carbon atoms between the phenyl ring and the amino group, a defining structural feature of this class of compounds.
The first of the 2C-x series to be synthesized by Shulgin was 2C-B (4-bromo-2,5-dimethoxyphenethylamine) in 1974.[3][4] This was followed by the synthesis and exploration of numerous analogues, including 2C-E, 2C-I, and the 2C-T series, among others.[3] Shulgin's detailed notes in PiHKAL on the synthesis, dosage, and qualitative effects of these compounds laid the foundation for future research and, inadvertently, for their appearance in recreational drug markets.[3]
Chemical Structure and Nomenclature
The core structure of the 2C-x family is a phenethylamine skeleton with methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring. The diversity within the family arises from various substitutions at the 4-position, which significantly influences the potency, duration, and qualitative nature of the psychedelic effects.
Caption: General chemical structure of the 2C-x phenethylamine family.
Quantitative Data
The primary molecular targets of the 2C-x family are serotonin (B10506) receptors, with a particularly high affinity for the 5-HT2A and 5-HT2C subtypes. The psychedelic effects are predominantly mediated by their agonist activity at the 5-HT2A receptor. The following tables summarize key quantitative data for several prominent members of the 2C-x family.
Table 1: Receptor Binding Affinities (Ki, nM) of Select 2C-x Compounds
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference(s) |
| 2C-B | 14 | 31 | [5] |
| 2C-C | 23.9 | - | [6] |
| 2C-D | 66 | 170 | [5] |
| 2C-E | 39 | 77 | [5] |
| 2C-I | 13 | 41 | [5] |
| 2C-T-2 | 33 | 100 | [5] |
| 2C-T-7 | 28 | 110 | [5] |
| DOI | 0.69 | 2.4 | [5] |
| LSD | 2.9 | 19 | [5] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue preparation). The data presented here are for comparative purposes.
Table 2: Dosages and Durations of Action for Select 2C-x Compounds
| Compound | Common Oral Dosage Range (mg) | Duration of Action (hours) | Reference(s) |
| 2C-B | 12 - 24 | 4 - 8 | [3] |
| 2C-C | 20 - 40 | 4 - 8 | [3] |
| 2C-D | 20 - 60 | 4 - 6 | [3] |
| 2C-E | 10 - 25 | 8 - 12 | [3] |
| 2C-I | 14 - 22 | 6 - 10 | [7] |
| 2C-T-2 | 12 - 25 | 6 - 8 | [2] |
| 2C-T-7 | 10 - 30 | 8 - 15 | [2] |
Experimental Protocols
The synthesis of 2C-x compounds typically involves a multi-step process, which is well-documented in Alexander Shulgin's PiHKAL. The general synthetic route starts with a substituted benzaldehyde, which undergoes a Henry reaction with nitromethane (B149229) to form a nitrostyrene (B7858105), followed by reduction to the corresponding phenethylamine.
General Synthesis Workflow
Caption: General synthetic workflow for the 2C-x family of compounds.
Detailed Synthesis of 2C-B (4-Bromo-2,5-dimethoxyphenethylamine)
The following protocol is a representative synthesis of 2C-B, starting from 2,5-dimethoxybenzaldehyde (B135726).
Step 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene
This step involves a Henry condensation reaction.
-
Reactants:
-
2,5-dimethoxybenzaldehyde
-
Nitromethane
-
Anhydrous ammonium (B1175870) acetate (B1210297) (as a catalyst)
-
-
Procedure:
-
Dissolve 2,5-dimethoxybenzaldehyde and anhydrous ammonium acetate in nitromethane.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and crystallize the product, typically by pouring it into cold isopropanol.
-
Filter and wash the resulting bright orange crystals of 2,5-dimethoxy-β-nitrostyrene.
-
Step 2: Reduction of 2,5-Dimethoxy-β-nitrostyrene to 2C-H (2,5-Dimethoxyphenethylamine)
This reduction can be achieved using various reducing agents. Lithium aluminum hydride (LAH) is a common but hazardous choice. An alternative is an aluminum-mercury amalgam (Al/Hg).
-
Reactants (Al/Hg method):
-
2,5-dimethoxy-β-nitrostyrene
-
Aluminum foil
-
Mercuric chloride (HgCl₂) solution
-
Isopropanol and water
-
-
Procedure:
-
Prepare an aluminum-mercury amalgam by treating aluminum foil with a dilute solution of mercuric chloride.
-
Add the nitrostyrene dissolved in a suitable solvent (e.g., isopropanol).
-
The reaction is exothermic and should be cooled to maintain a moderate temperature.
-
After the reaction is complete, the mixture is worked up by filtering the aluminum hydroxide (B78521) and extracting the 2C-H freebase with a nonpolar solvent.
-
The solvent is removed to yield 2C-H as an oil.
-
Step 3: Bromination of 2C-H to 2C-B
-
Reactants:
-
2C-H (2,5-dimethoxyphenethylamine)
-
Elemental bromine (Br₂)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the 2C-H freebase in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid with stirring.
-
The 2C-B hydrobromide salt will precipitate out of the solution.
-
Filter and wash the crystals with cold acetic acid and then a nonpolar solvent like ether to yield the final product.
-
Radioligand Displacement Assay for 5-HT2A Receptor Binding
This protocol outlines a typical in vitro experiment to determine the binding affinity (Ki) of a 2C-x compound for the human 5-HT2A receptor.[1][8][9]
-
Materials:
-
Cell membranes from a cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]ketanserin (a selective 5-HT2A antagonist).
-
Test compound (the 2C-x compound of interest).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
-
-
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]ketanserin and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled antagonist).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a radioligand displacement assay.
Signaling Pathways
The primary mechanism of action for the psychedelic effects of the 2C-x family is agonism at the serotonin 2A (5-HT2A) receptor.[10] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that is coupled to the Gq/11 signaling pathway.[11][12]
Upon binding of a 2C-x agonist, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit.[11] Activated Gq then stimulates the enzyme phospholipase C (PLC).[11][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11][13]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[11] DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[11] These downstream signaling events lead to a cascade of cellular responses that are thought to underlie the profound alterations in perception, cognition, and mood characteristic of the psychedelic experience.
Caption: The 5-HT2A receptor Gq signaling pathway activated by 2C-x agonists.
Conclusion
The 2C-x family of psychedelic phenethylamines represents a significant chapter in the history of psychopharmacology. The pioneering work of Alexander Shulgin not only introduced a vast and structurally diverse class of psychoactive compounds but also provided a foundation for understanding their synthesis and effects. For researchers and drug development professionals, the 2C-x family continues to be a valuable tool for investigating the function of the serotonin system and the neurobiology of consciousness. Their high affinity and agonist activity at the 5-HT2A receptor make them potent probes for studying this key receptor and its downstream signaling pathways. A thorough understanding of their history, synthesis, and pharmacology is essential for any scientist working in the field of psychedelic research.
References
- 1. benchchem.com [benchchem.com]
- 2. forensictoxicologyconsultant.com [forensictoxicologyconsultant.com]
- 3. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. journals.plos.org [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Chemical properties and stability of 2,5-Dimethoxy-4-ethylphenethylamine
An In-depth Technical Guide to the Chemical Properties and Stability of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)
Abstract
This compound, commonly known as 2C-E, is a synthetic psychedelic compound belonging to the 2C family of phenethylamines. First synthesized by Alexander Shulgin, it is recognized for its potent psychedelic effects, which are primarily mediated through its interaction with serotonin (B10506) receptors.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, stability, and pharmacological profile of 2C-E, intended for researchers, scientists, and drug development professionals. The document details its physicochemical characteristics, storage and stability considerations, mechanism of action, and established analytical and synthetic methodologies.
Chemical and Physical Properties
2C-E is structurally characterized by a phenethylamine (B48288) core with methoxy (B1213986) groups at the 2 and 5 positions and an ethyl group at the 4 position of the phenyl ring.[2][3] The free base form of 2C-E exists as a colorless oil.[1][4] For laboratory use and research, it is typically converted into its hydrochloride (HCl) salt, which presents as a colorless to off-white crystalline powder.[1][2] This salt form offers improved stability and handling characteristics.
The fundamental chemical and physical properties of 2C-E and its hydrochloride salt are summarized in the table below. There are some discrepancies in the reported melting point for the hydrochloride salt, which may be attributable to variations in purity or analytical technique.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-ethyl-2,5-dimethoxyphenyl)ethan-1-amine | [1][2] |
| Synonyms | 4-Ethyl-2,5-dimethoxyphenethylamine, Aquarust, Eternity | [1][5] |
| Molecular Formula | C₁₂H₁₉NO₂ (Freebase) C₁₂H₁₉NO₂ • HCl (Hydrochloride) | [1][6][7] |
| Molecular Weight | 209.29 g/mol (Freebase) 245.7 g/mol (Hydrochloride) | [1][6][7][8] |
| Appearance | Colorless oil (Freebase) Colorless to off-white crystalline powder (Hydrochloride) | [1][2] |
| Melting Point (HCl) | 208.5–210.5 °C (Shulgin) 247-249 °C (Commercial Sample MSDS) | [1][4][8] |
| Boiling Point (Freebase) | 90–100 °C at 0.25 mmHg | [1][4] |
| Purity (Research Grade) | ≥98% | [2] |
Solubility
The hydrochloride salt of 2C-E demonstrates solubility in a range of solvents, a critical consideration for preparing solutions for analytical and experimental purposes. Quantitative solubility data is presented below.
| Solvent | Solubility (mg/mL) | Reference(s) |
| Water | >70 (at 20 °C) | [1][2] |
| Ethanol | 30 | [5][7] |
| DMSO | 20 | [5][7] |
| DMF | 20 | [5][7] |
| PBS (pH 7.2) | 5 | [5][7] |
Stability and Storage
Proper storage is essential to maintain the integrity and purity of 2C-E. Research-grade 2C-E hydrochloride is reported to be stable for at least two years when stored correctly.[5][9]
Recommended Storage Conditions:
-
Temperature : For long-term stability, storage at -20°C is recommended.[5] Refrigeration at temperatures between 2°C and 8°C is also advised.[2]
-
Atmosphere : Store in airtight containers to prevent degradation from atmospheric components.[2]
-
Light and Moisture : The compound should be protected from light and moisture.[2]
Pharmacology and Mechanism of Action
2C-E's psychoactive effects are primarily attributed to its function as a serotonin receptor agonist.[1] It displays a high affinity for the 5-HT₂ receptor subtypes, particularly 5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋.[2][10] The psychedelic properties are thought to be mediated specifically by the activation of the 5-HT₂ₐ receptor.[1][2] Unlike some other phenethylamines, 2C-E has negligible activity as a monoamine releasing agent or reuptake inhibitor.[1][2][10] The 5-HT₂₋ receptor, a G protein-coupled receptor (GPCR), is coupled to Gq/G₁₁ proteins, initiating a downstream signaling cascade upon activation.[11]
Experimental Protocols
Synthesis
The original synthesis of 2C-E was documented by Alexander Shulgin in his book PiHKAL.[1][12] The multi-step process begins with commercially available starting materials and involves several key chemical transformations.
Experimental Workflow for Synthesis of 2C-E (Shulgin Method)
Protocol Summary:
-
Acylation: A suspension of anhydrous aluminum chloride in dichloromethane (B109758) is treated with acetyl chloride. This mixture is then added to a solution of p-dimethoxybenzene to yield 2,5-dimethoxyacetophenone.[12]
-
Reduction to Ethylbenzene (B125841): The ketone is reduced using hydrazine and potassium hydroxide (B78521) in triethylene glycol at high temperature, yielding 2,5-dimethoxy-1-ethylbenzene.[12]
-
Formylation: The ethylbenzene derivative is formylated to introduce an aldehyde group at the 4-position, producing 2,5-dimethoxy-4-ethylbenzaldehyde.[12]
-
Nitrostyrene (B7858105) Formation: The aldehyde is condensed with nitromethane (B149229) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to form the corresponding nitrostyrene intermediate.[12]
-
Final Reduction: The nitrostyrene is reduced to the primary amine using a strong reducing agent such as lithium aluminum hydride (LAH), yielding the final product, 2C-E.[12]
Analytical Methods
The identification and quantification of 2C-E in laboratory samples or seized materials rely on standard analytical chemistry techniques. 2C-E is a basic compound that is amenable to chromatographic analysis.[13]
| Method | Description | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A common method for separation and identification. The compound chromatographs well. SWGDRUG provides standardized parameters for analysis. | [13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Also suitable for the analysis of 2C-E, offering an alternative to GC-MS, particularly for samples in complex matrices. | [13] |
| Nuclear Magnetic Resonance (NMR) | Used for structural elucidation and confirmation of synthesized material. | [9] |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of research-grade material. | [9] |
General Protocol for GC-MS Analysis: A detailed protocol would be dependent on the specific instrumentation and column used. However, a general procedure involves:
-
Sample Preparation: The sample (e.g., crystalline powder) is dissolved in a suitable organic solvent like methanol (B129727) or ethanol.
-
Injection: A small volume of the prepared sample is injected into the GC inlet.
-
Separation: The sample is vaporized and travels through a capillary column (e.g., a non-polar DB-5 or similar), where it is separated based on its boiling point and interaction with the stationary phase.
-
Detection (MS): As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected.
-
Data Analysis: The resulting mass spectrum, which shows a unique fragmentation pattern, is compared against a reference library for positive identification. The retention time from the chromatogram provides an additional layer of confirmation.
Conclusion
This compound (2C-E) is a potent serotonergic agonist with well-defined chemical properties. Its synthesis, while multi-stepped, follows established organic chemistry principles. The hydrochloride salt is the preferred form for research due to its crystalline nature and enhanced stability. For maintaining the compound's integrity, adherence to recommended storage conditions—cool, dark, dry, and airtight—is critical. The established analytical methods, particularly GC-MS and LC-MS, provide reliable means for its identification and purity assessment. This guide consolidates the key technical information on 2C-E to support its use in controlled scientific and research settings.
References
- 1. 2C-E - Wikipedia [en.wikipedia.org]
- 2. standardchems.com [standardchems.com]
- 3. purechemsworld.com [purechemsworld.com]
- 4. 2C-E [chemeurope.com]
- 5. chemicalroute.com [chemicalroute.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 2C-E [bionity.com]
- 9. Buy 2C-E HCl Online - Delivery Worldwide [chemcentr.com]
- 10. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 11. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 12. 2C-E; this compound [2c-e.com]
- 13. soft-tox.org [soft-tox.org]
In Vitro Binding Affinity of 2C-E at 5-HT2A and 5-HT2C Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro binding affinity of 2,5-dimethoxy-4-ethylphenethylamine (2C-E) at the human serotonin (B10506) 2A (5-HT2A) and 2C (5-HT2C) receptors. While direct quantitative binding data for 2C-E is not extensively available in peer-reviewed literature, this document synthesizes the known pharmacological characteristics of 2C-E and related phenethylamine (B48288) compounds. It includes a comparative analysis of binding affinities for other members of the 2C family, detailed experimental protocols for conducting radioligand binding assays, and visualizations of the associated signaling pathways and experimental workflows to support further research in this area.
Introduction
2C-E is a psychedelic phenethylamine that is structurally related to mescaline. Its psychoactive effects are primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. The 5-HT2A and 5-HT2C receptors, both G-protein coupled receptors (GPCRs), are significant targets for therapeutic intervention in a range of neuropsychiatric disorders. Understanding the binding affinity of ligands like 2C-E at these receptors is a critical first step in elucidating their pharmacological profile and therapeutic potential. This guide aims to provide the foundational information required for researchers to investigate the in vitro binding characteristics of 2C-E.
Quantitative Binding Affinity Data
As of the latest literature review, specific in vitro binding affinity values (Ki or IC50) for 2C-E at the 5-HT2A and 5-HT2C receptors have not been formally reported in publicly accessible databases or primary research articles. The 2C class of compounds are known to act as partial agonists at 5-HT2A, 5-HT2B, and 5-HT2C receptors. Generally, within the 2C family, there is a reported 5- to 15-fold higher affinity for the 5-HT2A receptor over the 5-HT2C receptor.
For comparative purposes, the following table summarizes the binding affinities of other structurally related 2C compounds. It is important to note that variations in experimental conditions (e.g., radioligand, cell line, and buffer composition) can influence the reported values, making direct comparisons between studies challenging.
Table 1: Comparative In Vitro Binding Affinities (Ki) of 2C Compounds at Human 5-HT2A and 5-HT2C Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Radioligand (5-HT2A) | Radioligand (5-HT2C) | Receptor Source |
| 2C-E | Data not available | Data not available | - | - | - |
| 2C-B | 8.6[1] | 0.63 | [3H]ketanserin[1] | Not Specified | Human 5-HT2A receptors[1] |
| 2C-C | 23.9[1] | Data not available | [125I]DOI[1] | - | HEK cells expressing human 5-HT2A receptors[1] |
| 2C-I | 3 (as an antagonist) | No antagonist activity | Not Specified | Not Specified | Rat 5-HT2A/2C receptors expressed in Xenopus oocytes |
| 2C-D | Low or negligible efficacy | Partial agonist | Not Specified | Not Specified | Rat 5-HT2A/2C receptors expressed in Xenopus oocytes |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound, such as 2C-E, for the human 5-HT2A and 5-HT2C receptors. This protocol is based on established methodologies for GPCR binding assays.[2][3][4]
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2A or 5-HT2C receptor.
-
Radioligand:
-
For 5-HT2A: [3H]ketanserin (antagonist) or [125I]DOI (agonist).
-
For 5-HT2C: [3H]mesulergine (antagonist).
-
-
Test Compound: 2C-E hydrochloride dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity antagonist (e.g., ketanserin (B1673593) for 5-HT2A, mianserin (B1677119) for 5-HT2C).
-
Scintillation Cocktail.
-
Instrumentation: 96-well microplates, cell harvester, and a liquid scintillation counter.
Membrane Preparation
-
Culture and harvest cells expressing the target receptor.
-
Homogenize the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, with protease inhibitors).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Assay Procedure
-
Prepare serial dilutions of the test compound (2C-E) in assay buffer.
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane suspension.
-
Test Compound: Test compound dilution, radioligand, and membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Signaling Pathways
The 5-HT2A and 5-HT2C receptors are both primarily coupled to the Gq/11 signaling pathway.[5][6][7] Upon agonist binding, these receptors activate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
Figure 1: Gq/11 Signaling Pathway for 5-HT2A and 5-HT2C Receptors.
Experimental Workflow
The following diagram illustrates the key steps in a typical competitive radioligand binding assay.
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
Conclusion
While specific quantitative data on the in vitro binding affinity of 2C-E at 5-HT2A and 5-HT2C receptors remains to be fully elucidated in the scientific literature, its classification as a partial agonist at these receptors provides a basis for its observed psychedelic effects. The comparative data from related 2C compounds suggest that 2C-E likely possesses a notable affinity for these receptors, with a potential preference for the 5-HT2A subtype. The detailed experimental protocol and workflows provided in this guide offer a robust framework for researchers to determine the precise binding affinities of 2C-E and further characterize its pharmacological profile. Such data will be invaluable for a deeper understanding of the structure-activity relationships within the 2C class of compounds and for the development of novel therapeutic agents targeting the serotonergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2C-E: A Technical Guide Based on Alexander Shulgin's PiHKAL
This document provides a detailed technical overview of the synthesis of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) as documented by Alexander Shulgin in his book "PiHKAL: A Chemical Love Story."[1] The methodologies, quantitative data, and reaction pathways are presented for an audience of researchers, scientists, and professionals in drug development.
Overview of Synthetic Pathway
The synthesis of 2C-E from p-dimethoxybenzene is a multi-step process. The core of the synthesis involves the formation of 2,5-dimethoxyacetophenone, its subsequent reduction to an ethyl group, followed by formylation, condensation with nitromethane (B149229), and a final reduction to yield the target phenethylamine. An alternative initial step to produce 2,5-dimethoxyacetophenone is also described.
Experimental Protocols and Data
Method 1: Synthesis of 2,5-Dimethoxyacetophenone
The initial step involves a Friedel-Crafts acylation of p-dimethoxybenzene.
Table 1: Reactants and Reagents for 2,5-Dimethoxyacetophenone Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 110 g | 0.796 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 140 g | 1.050 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 100 g | 1.274 |
| Dichloromethane (B109758) (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 700 mL | - |
| 5% Sodium Hydroxide (NaOH) | NaOH | 40.00 | 3 x 150 mL | - |
| Water (H₂O) | H₂O | 18.02 | 1 L | - |
Experimental Protocol:
A suspension of 140 g of anhydrous aluminum chloride in 400 mL of dichloromethane was treated with 100 g of acetyl chloride.[1] This slurry was then added to a vigorously stirred solution of 110 g of p-dimethoxybenzene in 300 mL of dichloromethane. The stirring was continued for an additional 40 minutes at ambient temperature. The entire mixture was then poured into 1 liter of water and the phases were separated. The aqueous phase was extracted twice with 100 mL portions of dichloromethane. The combined organic phases were washed three times with 150 mL of 5% NaOH. The solvent was removed from the organic phase on a rotary evaporator, and the residual oil was distilled at 147-150 °C to yield 111.6 g of 2,5-dimethoxyacetophenone as an almost white oil.[1]
Synthesis of 2,5-Dimethoxy-1-ethylbenzene
This step involves a Wolff-Kishner reduction of the ketone formed in the previous step.
Table 2: Reactants and Reagents for 2,5-Dimethoxy-1-ethylbenzene Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | 100 g | 0.555 |
| 85% Potassium Hydroxide (KOH) | KOH | 56.11 | 71 g | 1.075 |
| 65% Hydrazine (B178648) | N₂H₄ | 32.05 | 125 mL | - |
| Triethylene Glycol | C₆H₁₄O₄ | 150.17 | 500 mL | - |
| Water (H₂O) | H₂O | 18.02 | 3 L | - |
| Hexane (B92381) | C₆H₁₄ | 86.18 | 3 x 100 mL | - |
Experimental Protocol:
In a round-bottom flask equipped with a reflux condenser, take-off adapter, immersion thermometer, and magnetic stirrer, 100 g of 2,5-dimethoxyacetophenone, 71 g of 85% KOH pellets, 500 mL of triethylene glycol, and 125 mL of 65% hydrazine were combined.[1] The mixture was heated to a boil, and the distillate was removed, allowing the internal temperature to rise to 210 °C. Reflux was maintained at this temperature for an additional 3 hours. After cooling, the reaction mixture and the collected distillate were combined and poured into 3 liters of water. This mixture was then extracted three times with 100 mL portions of hexane. The pooled hexane extracts were washed with water, and the solvent was removed to yield 22.0 g of 2,5-dimethoxy-1-ethylbenzene as a pale straw-colored liquid.[1]
Synthesis of 2,5-Dimethoxy-4-ethylbenzaldehyde
This step is a formylation of the ethyl-substituted benzene (B151609) ring.
Table 3: Reactants and Reagents for 2,5-Dimethoxy-4-ethylbenzaldehyde Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethoxy-1-ethylbenzene | C₁₀H₁₄O₂ | 166.22 | 8.16 g | 0.049 |
| Anhydrous Stannic Chloride | SnCl₄ | 260.52 | 11.7 mL | - |
| Dichloromethyl Methyl Ether | C₂H₄Cl₂O | 114.96 | 3.95 mL | 0.049 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 30 mL | - |
| Water (H₂O) | H₂O | 18.02 | 1 L | - |
Experimental Protocol:
A solution of 8.16 g of 2,5-dimethoxy-1-ethylbenzene in 30 mL of dichloromethane was cooled to 0 °C under an inert atmosphere with stirring.[1] To this, 11.7 mL of anhydrous stannic chloride was added, followed by the dropwise addition of 3.95 mL of dichloromethyl methyl ether over 30 minutes. The reaction was allowed to warm to room temperature and then heated on a steam bath for 1 hour. The mixture was poured into 1 liter of water and extracted three times with 75 mL portions of dichloromethane. The combined organic extracts were washed with dilute HCl, and the solvent was removed under vacuum. The resulting dark oil was distilled at 90-110 °C at 0.2 mm/Hg to yield 5.9 g of 2,5-dimethoxy-4-ethylbenzaldehyde, which solidified into white crystals upon cooling (mp 46-47 °C).[1]
Synthesis of 2,5-Dimethoxy-4-ethyl-β-nitrostyrene
This step involves a Henry condensation reaction.
Table 4: Reactants and Reagents for 2,5-Dimethoxy-4-ethyl-β-nitrostyrene Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethoxy-4-ethylbenzaldehyde | C₁₁H₁₄O₃ | 194.23 | 21.0 g | 0.108 |
| Nitromethane | CH₃NO₂ | 61.04 | 75 g | 1.229 |
| Anhydrous Ammonium (B1175870) Acetate | C₂H₇NO₂ | 77.08 | 4 g | 0.052 |
| Methanol (B129727) (MeOH) | CH₃OH | 32.04 | - | - |
Experimental Protocol:
A solution of 21.0 g of unrecrystallized 2,5-dimethoxy-4-ethylbenzaldehyde in 75 g of nitromethane was treated with 4 g of anhydrous ammonium acetate.[1] The mixture was heated on a steam bath for approximately 2 hours. The excess solvent and reagent were removed under vacuum, yielding granular orange solids. These solids were recrystallized from seven volumes of boiling methanol to give the final product.[1]
Synthesis of this compound (2C-E)
The final step is the reduction of the nitrostyrene (B7858105) to the amine.
Table 5: Reactants and Reagents for 2C-E Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dimethoxy-4-ethyl-β-nitrostyrene | C₁₂H₁₅NO₄ | 237.25 | 5.85 g | 0.025 |
| 1.0 M Lithium Aluminum Hydride (LAH) in THF | LiAlH₄ | 37.95 | 120 mL | 0.120 |
| 100% Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | 3.0 mL | - |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 40 mL | - |
| Isopropanol (IPA) | C₃H₈O | 60.10 | - | - |
| 5% Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.5 mL | - |
Experimental Protocol:
Under an inert atmosphere, 120 mL of a 1.0 M solution of LAH in THF was placed in a 500 mL three-necked flask and cooled to 0 °C.[1] Over 30 minutes, 3.0 mL of 100% sulfuric acid was added. This was followed by the addition of a solution of 5.85 g of 2,5-dimethoxy-4-ethyl-β-nitrostyrene in 40 mL of warm THF. The reaction mixture was stirred for 30 minutes, brought to room temperature, and then heated on a steam bath for 30 minutes. After returning to room temperature, the excess hydride was destroyed by the dropwise addition of isopropanol. The addition of 4.5 mL of 5% NaOH resulted in the formation of a white precipitate. This mixture was filtered, and the filter cake was washed with THF. The filtrate was evaporated to yield 2.8 g of 2C-E as an almost white oil.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of 2C-E from p-dimethoxybenzene as described by Shulgin.
Caption: Synthetic pathway for 2C-E from p-dimethoxybenzene.
References
The "Magical Half-Dozen": A Technical Guide to Shulgin's Core Phenethylamines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the six phenethylamine (B48288) compounds Alexander Shulgin designated as his "magical half-dozen." These compounds, noteworthy for their profound psychoactive effects, represent significant milestones in the exploration of the structure-activity relationships of psychedelic agents. This guide is intended for a technical audience and focuses on the quantitative pharmacological data, detailed experimental protocols for their synthesis and evaluation, and the underlying signaling pathways associated with their activity.
Introduction to the "Magical Half-Dozen"
In his seminal work, "PiHKAL: A Chemical Love Story," Alexander Shulgin identified a group of six phenethylamines that he considered to be of particular importance.[1][2] These compounds, often referred to as the "magical half-dozen," include Mescaline, the naturally occurring psychedelic progenitor, and five of his own synthetic creations: DOM, 2C-B, 2C-E, 2C-T-2, and 2C-T-7.[1][2] This selection highlights the chemical diversity and nuanced pharmacological profiles that can be achieved through systematic structural modifications of the phenethylamine backbone.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for each of the "magical half-dozen" phenethylamines, providing a comparative overview of their dosage, duration of action, and affinity for the primary molecular target, the human serotonin (B10506) 2A (5-HT₂A) receptor.
Table 1: Dosage and Duration of Effects
| Compound | Common Name | Dosage Range (Oral) | Duration of Action | Source |
| Mescaline | - | 200 - 400 mg | 10 - 12 hours | [3] |
| DOM | STP | 3 - 10 mg | 14 - 20 hours | [4] |
| 2C-B | Nexus | 12 - 24 mg | 4 - 8 hours | [5] |
| 2C-E | Europa | 10 - 25 mg | 8 - 12 hours | [6] |
| 2C-T-2 | Rosy | 12 - 25 mg | 6 - 8 hours | [7] |
| 2C-T-7 | Blue Mystic | 10 - 30 mg | 8 - 15 hours | [8] |
Table 2: Receptor Binding Affinity and Functional Potency at the Human 5-HT₂A Receptor
| Compound | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Assay Type | Source |
| Mescaline | 1841 - 4600 | ~10,000 | Radioligand Binding / Functional Assay | [1] |
| DOM | 533 | - | Radioligand Binding | [9] |
| 2C-B | 1.2 | 1.2 | Radioligand Binding / Functional Assay | [2] |
| 2C-E | - | - | - | - |
| 2C-T-2 | - | - | - | - |
| 2C-T-7 | - | - | - | - |
Note: Comprehensive and directly comparable binding and functional data for all compounds from a single source are limited. The provided data is compiled from various studies and methodologies.
Experimental Protocols
This section details the methodologies for the synthesis and key pharmacological assays used to characterize the "magical half-dozen."
Chemical Synthesis
The synthesis of these phenethylamines, as detailed by Shulgin in PiHKAL, typically involves a multi-step process starting from commercially available precursors. The following provides a generalized workflow, with specific examples for each compound where documented.
General Synthetic Workflow:
-
Formation of the Phenyl-2-nitropropene or Nitrostyrene Intermediate: This is often achieved through a Henry condensation reaction between the appropriately substituted benzaldehyde (B42025) and either nitroethane (for amphetamines like DOM) or nitromethane (B149229) (for phenethylamines).
-
Reduction of the Nitroalkene: The nitro group is reduced to a primary amine. A common method described by Shulgin involves the use of lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Purification and Salt Formation: The resulting freebase is purified, often through distillation or chromatography, and then converted to a more stable salt form (typically hydrochloride or sulfate) by reacting with the corresponding acid.
For detailed, step-by-step synthesis procedures for each compound, refer to Shulgin's "PiHKAL: A Chemical Love Story."[3][8]
Pharmacological Assays
The primary mechanism of action for these psychedelic phenethylamines is agonism at the 5-HT₂A receptor. The following are standard in vitro assays used to quantify the interaction of these compounds with their molecular target.
This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective: To quantify the affinity of the test compound for the human 5-HT₂A receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT₂A receptor are prepared from cultured cell lines (e.g., HEK293 or CHO cells) or from brain tissue.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, separating the receptor-bound radioligand from the unbound.
-
Scintillation Counting: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[6]
-
This functional assay measures the ability of a compound to activate the Gq-coupled 5-HT₂A receptor, leading to an increase in intracellular calcium.
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound as a 5-HT₂A receptor agonist.
-
Methodology:
-
Cell Culture: A cell line stably expressing the human 5-HT₂A receptor is cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound are added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: Dose-response curves are generated, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response relative to a reference agonist) are calculated.[10][11]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway for the "magical half-dozen" and the general workflows for the key experimental protocols.
5-HT₂A Receptor Signaling Pathway
Caption: 5-HT₂A receptor Gq signaling cascade initiated by phenethylamine binding.
Radioligand Binding Assay Workflow
Caption: General workflow for a competitive radioligand binding assay.
Calcium Flux Assay Workflow
Caption: Workflow for a cell-based calcium flux functional assay.
Conclusion
The "magical half-dozen" phenethylamines represent a pivotal collection of compounds in the field of psychedelic research. Their systematic study has provided invaluable insights into the structure-activity relationships governing 5-HT₂A receptor agonism and the subsequent induction of profound alterations in consciousness. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals seeking to further explore this fascinating chemical space and its therapeutic potential. It is imperative that any research involving these compounds is conducted in strict adherence to all applicable laws and ethical guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]
- 5. 2C-T - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical Mechanisms Underlying Psychedelic-Induced Neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erowid Online Books : "PIHKAL" - #43 2C-T-7 [erowid.org]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Structural analogues and derivatives of 2,5-Dimethoxy-4-ethylphenethylamine
An In-depth Technical Guide on the Structural Analogues and Derivatives of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E).
Abstract
This whitepaper provides a comprehensive technical overview of the structural analogues and derivatives of this compound (2C-E), a synthetic psychedelic compound. It details the structure-activity relationships (SAR), pharmacological profiles, and associated signaling pathways of the 2C-X family of phenethylamines. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the synthesis, in vitro analysis, and quantitative data of these compounds. The document includes detailed experimental protocols and visual diagrams of key processes to facilitate understanding and further research in this area.
Introduction to 2,5-Dimethoxy-4-substituted Phenethylamines (2C-X Series)
The 2C-X series is a class of psychedelic phenethylamines characterized by methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring, and a variable substituent at the 4 position. The parent compound of this series is 2C-H. These compounds were first systematically synthesized and studied by chemist Alexander Shulgin. The primary mechanism of action for most 2C-X compounds involves agonism at the serotonin (B10506) 5-HT2A receptor, which is a key target for classical psychedelics. This compound (2C-E) is a prominent member of this family, known for its potent and long-lasting psychedelic effects. Understanding the structural modifications of 2C-E and other related compounds is crucial for elucidating their diverse pharmacological profiles.
Structure-Activity Relationships (SAR)
The substituent at the 4-position of the 2,5-dimethoxyphenethylamine core is the primary determinant of the compound's potency and qualitative effects.
-
Alkyl Substituents: Small alkyl groups at the 4-position tend to yield potent 5-HT2A agonists. For instance, replacing the hydrogen of 2C-H with a methyl group (2C-D) or an ethyl group (2C-E) significantly increases psychedelic potency. Lengthening the alkyl chain further to propyl (2C-P) can increase duration and potency, but branching or further extension often leads to a decrease in activity.
-
Halogen Substituents: Halogenation at the 4-position also produces active compounds. 2C-B (bromo), 2C-C (chloro), and 2C-I (iodo) are all well-known psychedelics. Potency generally increases with the size of the halogen, with 2C-I being more potent than 2C-B.
-
Other Substituents: The introduction of other functional groups, such as a nitro group (2C-N) or a thioalkyl group (2C-T series), results in compounds with varying potencies and distinct subjective effects.
Pharmacological Profile
The primary molecular target for 2C-E and its analogues is the 5-HT2A receptor, a Gq/11-coupled protein. Agonism at this receptor initiates a cascade of intracellular signaling events, leading to the characteristic psychedelic effects. While 5-HT2A is the principal target, many 2C-X compounds also show affinity for other serotonin receptors, including 5-HT2C and 5-HT1A, as well as adrenergic and dopaminergic receptors, which may contribute to their unique pharmacological profiles.
Quantitative Data: Receptor Binding and Functional Potency
The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) for 2C-E and several of its key analogues at the human 5-HT2A receptor. Lower values indicate higher affinity and potency, respectively.
| Compound | 4-Position Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| 2C-H | -H | 1700 | 2300 |
| 2C-D | -CH3 | 662 | 93 |
| 2C-E | -CH2CH3 | 49 | 12 |
| 2C-B | -Br | 134 | 43 |
| 2C-I | -I | 81 | 21 |
| 2C-P | -(CH2)2CH3 | 34 | 7 |
Data compiled from various preclinical studies. Actual values may vary based on the specific assay conditions.
Signaling Pathways
Agonism of the 5-HT2A receptor by 2C-E and its analogues primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.
Caption: Canonical 5-HT2A Gq-coupled signaling pathway activated by 2C-E.
Experimental Protocols
General Synthesis of 4-Substituted-2,5-dimethoxyphenethylamines
The following diagram and protocol describe a common synthetic route starting from a substituted benzaldehyde.
Caption: General synthetic workflow for 2C-X compounds.
Methodology:
-
Condensation: 2,5-Dimethoxy-4-R-benzaldehyde (where R is the desired substituent, e.g., ethyl) is dissolved in a suitable solvent like glacial acetic acid. An excess of nitromethane is added, followed by a catalyst such as ammonium acetate. The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The resulting β-nitrostyrene derivative is then isolated via crystallization or column chromatography.
-
Reduction: The purified β-nitrostyrene derivative is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). This solution is added dropwise to a stirred suspension of a reducing agent, typically lithium aluminum hydride (LiAlH4), under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water and a strong base (e.g., NaOH solution) to precipitate the aluminum salts. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The final phenethylamine (B48288) product is often converted to a salt (e.g., hydrochloride) to improve stability and ease of handling, and purified by recrystallization.
In Vitro Assay: Calcium Mobilization
This protocol measures the functional potency of a compound by quantifying the increase in intracellular calcium concentration following 5-HT2A receptor activation.
Caption: Experimental workflow for a calcium mobilization functional assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a 5% CO2 incubator.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a predetermined density and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Test compounds (analogues of 2C-E) are added to the wells at various concentrations.
-
Fluorescence Measurement: The instrument measures the change in fluorescence intensity before and after the addition of the compound. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.
Conclusion
The 2,5-dimethoxy-4-substituted phenethylamine series represents a chemically rich and pharmacologically diverse class of compounds. The structure-activity relationships within this family are well-defined, with the substituent at the 4-position playing a critical role in modulating potency and efficacy at the 5-HT2A receptor. The synthetic routes are generally accessible, and in vitro functional assays, such as calcium mobilization, provide robust methods for characterizing the pharmacological activity of novel analogues. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the study of serotonergic ligands and the development of novel therapeutics targeting the 5-HT2A receptor. Further investigation is warranted to explore the potential for biased agonism and the role of other receptor systems in the overall effects of these compounds.
Methodological & Application
Analytical Methods for the Detection of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) in Biological Samples
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-4-ethylphenethylamine (2C-E) is a synthetic psychedelic substance of the 2C family of designer drugs.[1] As a compound of interest in forensic and clinical toxicology, robust and sensitive analytical methods are crucial for its detection and quantification in biological matrices. These application notes provide an overview of the primary analytical techniques and detailed protocols for the analysis of 2C-E in urine, blood, and hair samples. The primary confirmatory methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offer high sensitivity and specificity.[2][3]
Data Presentation: Quantitative Method Comparison
The following table summarizes the quantitative parameters of various analytical methods for the detection of 2C-E in different biological specimens. This allows for a direct comparison of the method's sensitivity and applicability.
| Biological Matrix | Analytical Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Urine | GC-MS | Liquid-Liquid Extraction (LLE) & Derivatization (PFPA) | 10.0 ng/mL | - | [2] |
| Blood | LC-MS/MS | - | 0.84 ng/mL | - | [2] |
| Blood, Plasma, Serum | LC-MS/MS | - | - | 25.0 ng/mL | [2] |
| Hair | LC-MS/MS | Sonication in Methanol (B129727)/Acetonitrile | - | 2 - 10 ng/g | [4] |
| Hair | LC-MS/MS | M3® Reagent Extraction & LLME | 0.6–10.3 pg/mg | 2.1–34.4 pg/mg | [5] |
Note: Dashes (-) indicate that the data was not specified in the cited literature.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2C-E in Urine
This protocol describes a method for the detection of 2C-E in urine, which involves a liquid-liquid extraction followed by derivatization to enhance volatility and chromatographic performance.[6]
a. Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Transfer 1 to 5 mL of the urine sample into a glass test tube.
-
Add 500 μL of 5.0 N aqueous NaOH and 750 μL of hexane (B92381).
-
Vortex the mixture for 15 seconds to ensure thorough mixing.
-
Centrifuge the sample for 5 minutes at 1650 x g (approximately 3000 rpm) at room temperature to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean glass test tube.
-
Add four drops of pentafluoropropionic anhydride (B1165640) (PFPA) to the extracted sample and vortex to mix.
-
Alternatively, for acetate (B1210297) derivative formation, add two drops of pyridine (B92270) and two drops of acetic anhydride instead of PFPA.
-
Cap the sample tubes and incubate in a 50°C water bath for 15 minutes.
-
Allow the tubes to cool, then add 250 μL of 5.0 N NaOH and vortex for 30 seconds.
-
Centrifuge for 5 minutes at 1650 x g.
-
Transfer the top hexane layer to a new glass test tube.
-
Dry the hexane under a gentle stream of nitrogen in a water bath at 50°C.
-
Reconstitute the residue in 100 μL of ethyl acetate.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole GC/MS or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Data Acquisition: Full scan mode for qualitative identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of 2C-E in Hair
This protocol details a sensitive method for the detection and quantification of 2C-E in hair samples, which is suitable for determining long-term exposure.[4][7]
a. Sample Preparation: Hair Extraction
-
Wash approximately 0.2 g of hair twice with 5 mL of water and then twice with 5 mL of acetone (B3395972) to remove external contamination.
-
Allow the hair to dry completely.
-
Cut the washed and dried hair into small segments and grind it.
-
Accurately weigh 0.1 g of the ground hair into a centrifuge tube.
-
Add 1 mL of a mixture of methanol and acetonitrile.
-
Sonicate the sample for an appropriate duration to facilitate extraction.
-
Centrifuge the sample to pellet the hair debris.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with water before injection into the LC-MS/MS system.
b. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera XR HPLC or equivalent.
-
Mass Spectrometer: Thermo Scientific™ TSQ Quantis™ Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: Phenyl Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation, for example, starting at 10% B, increasing to 90% B over 10 minutes, holding for 2 minutes, and then re-equilibrating.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Selected Reaction Monitoring (SRM) for quantification. The specific precursor and product ion transitions for 2C-E would need to be determined.
Visualizations
References
- 1. Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Role of LC-MS/MS in hair testing for the determination of common drugs of abuse and other psychoactive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2C-E using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2C-E (2,5-dimethoxy-4-ethylphenethylamine) is a synthetic psychedelic phenethylamine. The increasing prevalence of novel psychoactive substances (NPS) necessitates robust and reliable analytical methods for their detection and quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and specificity.[1][2] This document provides a detailed application note and protocol for the quantification of 2C-E in urine samples using LC-MS/MS.
Principle of the Method
This method utilizes solid-phase extraction (SPE) for the cleanup and concentration of 2C-E from urine samples. The extracted analyte is then separated from endogenous matrix components using reverse-phase liquid chromatography. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific precursor-to-product ion fragments of 2C-E, ensuring high selectivity and accurate quantification.[2][3] An appropriate stable isotope-labeled internal standard, such as 2C-E-d4, should be used to compensate for matrix effects and variations in sample processing and instrument response.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of "2C" compounds in urine.[1]
-
Sample Pre-treatment: To 1-2 mL of urine, add 3 mL of 100mM phosphate (B84403) buffer (pH 6.0). Add an appropriate volume and concentration of the internal standard (e.g., 2C-E-d4). Mix thoroughly.
-
SPE Column Conditioning: Condition a CLEAN SCREEN® XCEL I SPE column by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 3 mL of 100mM phosphate buffer (pH 6.0). Do not allow the column to dry between conditioning steps.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column at a flow rate of 1 to 2 mL/minute.
-
Washing:
-
Wash the column with 3 mL of deionized water.
-
Wash the column with 3 mL of 1M acetic acid.
-
Wash the column with 3 mL of methanol.
-
Dry the column under full vacuum or pressure for 10-15 minutes.
-
-
Elution: Elute the analyte with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (78:20:2 v/v/v). Collect the eluate at a flow rate of 1 to 2 mL/minute.
-
Dry Down: Add 50 µL of 1% HCl in methanol to the eluate and evaporate to complete dryness under a gentle stream of nitrogen at approximately 35 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.[1]
Liquid Chromatography (LC) System:
| Parameter | Recommended Condition |
| HPLC System | Thermo Scientific™ Dionex™ Ultimate™ 3000 LC or equivalent |
| Column | UCT Selectra DA, 100 x 2.1 mm, 3 µm particle size |
| Guard Column | UCT Selectra DA, 10 x 2.0mm, 3 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | To be optimized for adequate separation from matrix interferences. A starting point could be a linear gradient from 5% to 95% B over several minutes. |
Mass Spectrometry (MS) System:
| Parameter | Recommended Condition |
| Mass Spectrometer | Thermo Scientific™ TSQ Vantage™ MS/MS or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | Optimized for the specific instrument, typically in the range of 3000-5000 V |
| Capillary Temperature | Optimized for the specific instrument, typically in the range of 250-350 °C |
| Sheath and Aux Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
| Collision Gas Pressure | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Method Validation Parameters
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of 2C-E.
Table 1: MRM Transitions for 2C-E Quantification [1]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) |
| 2C-E | 180.1 | 135.1 | 105.1 |
| 2C-E-d4 (Internal Standard) | 184.1 | 139.1 | 109.1 |
Note: Collision energies for each transition must be optimized empirically on the specific mass spectrometer being used to achieve maximum signal intensity.[4][5]
Table 2: Typical Method Validation Parameters for Phenethylamine Quantification in Urine [6]
| Validation Parameter | Typical Acceptance Criteria | Example Values for Phenethylamines[6] |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Calibration Range | To be determined based on expected concentrations | 1.0 - 50.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy | 1.0 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 16% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 16% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -12.8% to 19.8% |
| Recovery | Consistent, precise, and reproducible | > 70% (for most phenethylamines) |
| Matrix Effect | To be assessed and minimized | Within 80-120% of tolerance response levels |
| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of nominal concentration | To be determined for 2C-E |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 2C-E in urine.
Caption: Logical relationship for quantitative analysis using an internal standard.
References
- 1. unitedchem.com [unitedchem.com]
- 2. forensicrti.org [forensicrti.org]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Importance of Multiple-Charge Ion Precursors in Peptide MS/MS Sequencing | Separation Science [sepscience.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Impurity Profiling of 2-CE
Introduction
2C-E (4-ethyl-2,5-dimethoxyphenethylamine) is a psychedelic phenethylamine.[1][2] For regulatory compliance and to ensure the safety and efficacy of any pharmaceutical compound, a thorough understanding of its impurity profile is critical.[3] Impurities can arise from the synthesis process, degradation of the drug substance, or interaction with excipients in a formulation.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of impurities in drug substances and products.[4][5] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the impurity profiling of 2C-E. The method is designed to be stability-indicating, meaning it can resolve the main component from its potential degradation products and synthesis-related impurities.[6][7]
Potential Impurities in 2C-E
The impurity profile of 2C-E can include starting materials, intermediates, by-products from the synthesis, and degradation products. The synthesis of 2C-E, as first described by Alexander Shulgin, can give rise to several potential impurities. Additionally, forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and demonstrating the specificity of the analytical method.[6][8][9]
Table 1: Potential Impurities of 2C-E and their Likely Origin
| Impurity Name | Potential Origin | Notes |
| 2,5-dimethoxy-4-ethylbenzaldehyde | Starting Material | Key precursor in many synthesis routes. |
| 2,5-dimethoxy-4-ethyl-β-nitrostyrene | Intermediate | Intermediate in the nitrostyrene (B7858105) reduction route. |
| N-acetyl-2C-E | By-product | Can form from acetylation of the primary amine. |
| 2C-E-related oxidation products | Degradation | May form upon exposure to oxidative conditions. |
| Dimeric impurities | By-product | Can form during synthesis or degradation. |
Experimental Protocol: Stability-Indicating RP-HPLC Method for 2C-E
This protocol describes a gradient RP-HPLC method with UV detection for the impurity profiling of 2C-E.
1. Instrumentation and Materials
-
HPLC System: A gradient HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Trifluoroacetic acid (TFA)
-
2C-E reference standard
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 2C-E reference standard in a suitable diluent (e.g., 50:50 methanol:water) to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the 2C-E sample to be tested at the same concentration as the standard solution.
-
Forced Degradation Samples: Subject the 2C-E sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) for a defined period. Neutralize the acidic and basic samples before injection.
-
2. Chromatographic Conditions
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or as determined by UV scan) |
3. Data Analysis
-
Identify the peak corresponding to 2C-E in the chromatogram based on the retention time of the reference standard.
-
Identify and quantify any impurity peaks relative to the main 2C-E peak.
-
The use of a photodiode array detector allows for the assessment of peak purity, which is crucial for a stability-indicating method.[4]
Visualizations
Caption: General workflow for HPLC impurity profiling of 2C-E.
Caption: Logical workflow for developing a stability-indicating HPLC method.
References
- 1. 2C-E - Wikipedia [en.wikipedia.org]
- 2. 2C-E [chemeurope.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Using Forced Degradation to Prove Specificity of HPLC Stability Methods – Pharma Stability [pharmastability.com]
In Vitro Analysis of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro pharmacological evaluation of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E), a psychedelic phenethylamine. This document outlines detailed protocols for key assays to characterize the binding affinity, functional activity, and potential interactions of 2C-E with key central nervous system targets.
Introduction
This compound (2C-E) is a synthetic psychedelic compound known for its potent psychoactive effects. Understanding its molecular mechanisms is crucial for both academic research and drug development. In vitro studies are fundamental in elucidating the pharmacological profile of 2C-E. The primary molecular targets of 2C-E and other psychedelic phenethylamines are serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subtype.[1][2] 2C-E acts as a partial agonist at 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ receptors, with its psychedelic effects primarily attributed to its activity at the 5-HT₂ₐ receptor.[1][2] This document provides protocols for receptor binding assays to determine the affinity of 2C-E for these receptors, functional assays to measure its agonistic activity, and monoamine transporter interaction assays to assess its potential for affecting neurotransmitter reuptake.
Data Presentation
The following tables summarize the in vitro pharmacological data for 2C-E and related compounds.
Table 1: Receptor Binding Affinities (Kᵢ, nM) of 2C-E and Related Phenethylamines
| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂ₑ | 5-HT₂ₒ |
| 2C-E | >10,000 | 45 | 15 | 49 |
| 2C-D | >10,000 | 69 | 24 | 115 |
| 2C-I | >10,000 | 25 | 11 | 51 |
| 2C-C | < 1 µM | - | - | - |
Data compiled from various sources. Note: Lower Kᵢ values indicate higher binding affinity.
Table 2: Functional Potencies (EC₅₀, nM) of 2C-E and Related Phenethylamines at 5-HT₂ Receptors
| Compound | 5-HT₂ₐ (IP₁ Accumulation) | 5-HT₂ₒ (IP₁ Accumulation) |
| 2C-E | 40 | 21.9 |
| 2C-D | 130 | 83.2 |
| 2C-I | 31 | 13.8 |
Data compiled from various sources. Note: Lower EC₅₀ values indicate higher potency.
Table 3: Monoamine Transporter Interaction (IC₅₀, nM) of 2C-E and Related Phenethylamines
| Compound | DAT | NET | SERT |
| 2C-E | >10,000 | >10,000 | >10,000 |
| 2C-D | >10,000 | >10,000 | >10,000 |
| 2C-I | >10,000 | >10,000 | 8,800 |
| 2C-C | >10,000 | >10,000 | >10,000 |
Data compiled from various sources. Note: Higher IC₅₀ values indicate lower inhibitory activity.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Culture and Transfection
Objective: To prepare cells expressing the target receptors for use in binding and functional assays.
Materials:
-
HEK293 or CHO-K1 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid DNA encoding the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂ₒ receptor
-
Transfection reagent (e.g., Lipofectamine)
-
Culture flasks and plates
Protocol:
-
Culture HEK293 or CHO-K1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For transient transfection, seed cells in appropriate culture plates to reach 70-80% confluency on the day of transfection.
-
Prepare the transfection complex by mixing the plasmid DNA with the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24-48 hours before proceeding with the assays.
-
For stable cell line generation, introduce a selection marker (e.g., neomycin resistance) along with the receptor plasmid and select for resistant cells in the presence of the appropriate antibiotic.
Radioligand Binding Assay for 5-HT₂ Receptors
Objective: To determine the binding affinity (Kᵢ) of 2C-E for 5-HT₂ receptors.
Materials:
-
Cell membranes from transfected cells expressing the target 5-HT₂ receptor subtype.
-
Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]lysergic acid diethylamide for 5-HT₂ₑ/₂ₒ).
-
2C-E hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM mianserin).
-
96-well filter plates.
-
Scintillation cocktail and microplate scintillation counter.
Protocol:
-
Prepare cell membranes from transfected cells by homogenization and centrifugation.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its K₋, and varying concentrations of 2C-E.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of 2C-E. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Inositol Phosphate (IP₁) Accumulation Functional Assay
Objective: To measure the functional potency (EC₅₀) of 2C-E as an agonist at Gq-coupled 5-HT₂ receptors.
Materials:
-
Transfected cells expressing the target 5-HT₂ receptor subtype.
-
IP-One HTRF® assay kit.
-
2C-E hydrochloride.
-
Stimulation buffer containing LiCl.
-
White 384-well plates.
-
HTRF®-compatible microplate reader.
Protocol:
-
Seed the transfected cells into a 384-well plate and allow them to attach.
-
Prepare serial dilutions of 2C-E in the stimulation buffer.
-
Remove the culture medium from the cells and add the 2C-E dilutions.
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes) to allow for IP₁ accumulation.
-
Add the HTRF® detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well.
-
Incubate at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible microplate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF® ratio and determine the EC₅₀ value from the dose-response curve.
Calcium Flux Functional Assay
Objective: To measure the functional potency (EC₅₀) of 2C-E by detecting changes in intracellular calcium levels upon 5-HT₂ receptor activation.
Materials:
-
Transfected cells expressing the target 5-HT₂ receptor subtype.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
2C-E hydrochloride.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader with kinetic reading capability.
Protocol:
-
Seed the transfected cells into the assay plate and allow them to attach.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare serial dilutions of 2C-E in the assay buffer.
-
Place the plate in the fluorescence microplate reader and establish a baseline fluorescence reading.
-
Add the 2C-E dilutions to the cells and immediately begin kinetic fluorescence measurements.
-
Record the change in fluorescence over time.
-
Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC₅₀ value.
Monoamine Transporter Uptake Assay
Objective: To determine the inhibitory effect (IC₅₀) of 2C-E on dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
2C-E hydrochloride.
-
Uptake buffer.
-
96-well plates.
-
Scintillation counter.
Protocol:
-
Plate the transporter-expressing cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of 2C-E or a known inhibitor (for non-specific uptake) in uptake buffer.
-
Initiate the uptake by adding the radiolabeled monoamine substrate.
-
Incubate for a short period at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific uptake and determine the IC₅₀ value of 2C-E from the concentration-response curve.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway activated by 2C-E.
Caption: Workflow for Radioligand Receptor Binding Assay.
Caption: Workflow for Functional Assays (IP₁ and Calcium).
References
Application Notes and Protocols for Neuroreceptor Binding Assays of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethoxy-4-ethylphenethylamine (2C-E) is a psychedelic phenethylamine (B48288) with a chemical structure similar to mescaline.[1] First synthesized by Alexander Shulgin, 2C-E is known for its potent psychoactive effects, which are primarily mediated by its interaction with serotonin (B10506) receptors in the central nervous system.[1][2] Understanding the neuroreceptor binding profile of 2C-E is crucial for elucidating its mechanism of action, predicting its physiological and psychological effects, and assessing its potential therapeutic applications and toxicological risks.
Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a compound with its receptor targets. These assays provide quantitative data on the affinity of a ligand for a receptor, typically expressed as the inhibition constant (Ki). This document provides detailed application notes on the neuroreceptor binding profile of 2C-E, a summary of its binding affinities in a structured table, and a comprehensive protocol for a representative radioligand displacement assay for the serotonin 5-HT2A receptor, a primary target of 2C-E.[1]
Neuroreceptor Binding Profile of 2C-E
2C-E primarily acts as a partial agonist at the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1][3] Its psychedelic effects are largely attributed to its activity at the 5-HT2A receptor.[2] Additionally, 2C-E exhibits binding affinity for the adrenergic α-2 receptor.[1][3] The affinity of 2C-E for various neuroreceptors has been quantified in vitro, providing a detailed picture of its pharmacological interactions.
Data Presentation: Quantitative Binding Data for 2C-E
The following table summarizes the in vitro binding affinities (Ki values) of 2C-E for a range of human neuroreceptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |
| Serotonin Receptors | ||||
| 5-HT1A | [3H]8-OH-DPAT | 2C-E | 2,300 | Rickli et al., 2015 |
| 5-HT2A | [3H]Ketanserin | 2C-E | 48 | Rickli et al., 2015 |
| 5-HT2B | [3H]LSD | 2C-E | 15 | Rickli et al., 2015 |
| 5-HT2C | [3H]Mesulergine | 2C-E | 73 | Rickli et al., 2015 |
| Adrenergic Receptors | ||||
| α1A | [3H]Prazosin | 2C-E | 1,400 | Rickli et al., 2015 |
| α2A | [3H]Rauwolscine | 2C-E | 64 | Rickli et al., 2015 |
| Dopamine Receptors | ||||
| D1 | [3H]SCH 23390 | 2C-E | >10,000 | Rickli et al., 2015 |
| D2 | [3H]Spiperone | 2C-E | >10,000 | Rickli et al., 2015 |
| D3 | [3H]Spiperone | 2C-E | >10,000 | Rickli et al., 2015 |
| Histamine Receptors | ||||
| H1 | [3H]Mepyramine | 2C-E | 8,600 | Rickli et al., 2015 |
| Trace Amine-Associated Receptor | ||||
| TAAR1 (rat) | [3H]Tyramine | 2C-E | 215 | Rickli et al., 2015 |
Experimental Protocols
Radioligand Displacement Assay for the Human 5-HT2A Receptor
This protocol describes a competitive binding assay to determine the affinity of an unlabeled test compound, such as 2C-E, for the human 5-HT2A receptor. The assay measures the ability of the test compound to displace a specific radioligand from the receptor.
Materials and Reagents:
-
Receptor Source: Commercially available cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist), specific activity >60 Ci/mmol.
-
Test Compound: this compound (2C-E) hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Mianserin or unlabeled Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration apparatus.
-
Microplate scintillation counter.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., BCA or Bradford assay).
-
Dilute the membrane suspension with assay buffer to achieve a final protein concentration that yields adequate signal-to-noise ratio (typically 50-150 µg protein per well, to be optimized).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (2C-E) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following in triplicate for a final volume of 200 µL per well:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]Ketanserin solution (at a final concentration close to its Kd, e.g., 1-2 nM), and 100 µL of the diluted membrane suspension.
-
Non-specific Binding (NSB): 50 µL of the non-specific binding control solution, 50 µL of [3H]Ketanserin solution, and 100 µL of the diluted membrane suspension.
-
Test Compound Wells: 50 µL of each dilution of the test compound, 50 µL of [3H]Ketanserin solution, and 100 µL of the diluted membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). The optimal incubation time should be determined in preliminary kinetic experiments.
-
-
Filtration:
-
Terminate the incubation by rapid filtration of the plate contents through the pre-soaked glass fiber filter mat using a cell harvester under vacuum. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters 3-5 times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Counting:
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation vial or a compatible microplate, add scintillation cocktail to each filter spot, and allow it to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in separate saturation binding experiments or obtained from the literature).
-
-
-
Visualizations
References
Application Notes and Protocols for Evaluating 2C-E Potency Using the Head-Twitch Response (HTR) Assay in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic hallucinogens. This behavioral assay is a well-established preclinical model used to assess the in vivo potency of compounds targeting the serotonin (B10506) 2A (5-HT2A) receptor, which is the primary target of classic psychedelics. The frequency of head twitches is strongly correlated with the hallucinogenic potential of a substance in humans, making the HTR assay a valuable tool in drug discovery and development for screening novel psychoactive compounds.
Data Presentation: Potency of 2C Analogs in the HTR Assay
The following table summarizes the median effective dose (ED50) for inducing the head-twitch response in mice for various 4-thio-substituted 2,5-dimethoxyphenylalkylamines, which are structurally related to 2C-E. This data is crucial for comparative analysis when evaluating the potency of 2C-E.
| Compound | ED50 (µmol/kg) | ED50 (mg/kg) |
| 2C-T | 13.8 | 3.13 |
| 2C-T-2 (4-ethylthio) | 1.44 | 0.33 |
| 2C-T-7 (4-n-propylthio) | 2.12 | 0.54 |
| 2C-T-19 (4-n-butylthio) | 3.27 | 0.87 |
| 2C-T-16 (4-allylthio) | 5.80 | 1.44 |
| 2C-T-3 (4-(β-methylallyl)thio) | 6.12 | 1.57 |
| 2C-T-27 (4-benzylthio) | 7.30 | 2.26 |
Data adapted from studies on male C57BL/6J mice. The potency of these compounds is influenced by the nature of the substituent at the 4-position of the phenyl ring.
Signaling Pathway
The head-twitch response is primarily mediated by the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, such as by 2C-E, the receptor undergoes a conformational change, initiating downstream signaling cascades. The two major pathways implicated are the canonical Gq/11 pathway and the β-arrestin pathway. Activation of the Gq/11 pathway is considered essential for the psychedelic effects of 5-HT2A agonists and the induction of the HTR.
Caption: 5-HT2A receptor signaling cascade leading to HTR.
Experimental Protocols
This section provides a detailed methodology for conducting the HTR assay to determine the potency of 2C-E in a rodent model, typically mice.
Animals
-
Species and Strain: Male C57BL/6J mice are commonly used due to their robust and reliable HTR to 5-HT2A agonists.
-
Age and Weight: Young adult mice (8-12 weeks old) weighing 20-30 grams are recommended.
-
Housing: Animals should be housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Mice should be acclimated to the housing facility for at least one week and handled for several days prior to the experiment to reduce stress.
Materials and Reagents
-
Test Compound: 2,5-dimethoxy-4-ethylphenethylamine (2C-E) hydrochloride.
-
Vehicle: 0.9% sterile saline is a common vehicle. The solubility of the test compound in the vehicle should be confirmed.
-
Positive Control: A well-characterized 5-HT2A agonist such as DOI (2,5-dimethoxy-4-iodoamphetamine) can be used as a positive control to validate the assay.
-
Negative Control: The vehicle alone serves as the negative control.
-
Administration Supplies: Syringes (e.g., 1 mL) and needles (e.g., 27-gauge) for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
-
Observation Chambers: Clear cylindrical chambers (e.g., 20 cm diameter, 25 cm height) to allow for unobstructed observation of the animals.
-
Video Recording Equipment (Optional but Recommended): A high-resolution camera positioned above or to the side of the observation chamber to record the behavioral sessions for later analysis.
-
Automated HTR Detection System (Optional): Magnetometer-based systems, which involve surgically implanting a small magnet on the mouse's head, can provide automated and objective quantification of HTRs.
Experimental Workflow
Caption: Experimental workflow for the HTR assay.
Procedure
-
Drug Preparation: Prepare a stock solution of 2C-E hydrochloride in the chosen vehicle. Perform serial dilutions to create a range of doses to be tested. A typical dose range for phenethylamines in the HTR assay is 0.1 to 10 mg/kg.
-
Animal Grouping: Randomly assign mice to different treatment groups (e.g., vehicle, and at least 3-5 doses of 2C-E). A group size of 6-8 animals is generally sufficient.
-
Administration: Administer the vehicle or the appropriate dose of 2C-E to each mouse via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume is typically 10 mL/kg.
-
Observation Period: Immediately after injection, place each mouse individually into an observation chamber. The observation period typically lasts for 30 to 60 minutes.
-
Data Collection:
-
Manual Scoring: A trained observer, blind to the treatment conditions, counts the number of head twitches for each animal during the observation period. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.
-
Automated Scoring: If using a magnetometer system, the data is collected electronically. If using video recording, the videos can be scored manually at a later time, potentially by multiple observers to ensure inter-rater reliability.
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal over the entire observation period.
-
Calculate the mean and standard error of the mean (SEM) for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the vehicle control.
-
Generate a dose-response curve by plotting the mean number of head twitches against the dose of 2C-E.
-
Calculate the ED50 value, which is the dose that produces 50% of the maximal response, using non-linear regression analysis.
-
Conclusion
The head-twitch response assay is a robust and reliable method for assessing the in vivo potency of 5-HT2A receptor agonists like 2C-E. By following the detailed protocols outlined in this document, researchers can generate valuable data to characterize the pharmacological profile of 2C-E and other novel psychoactive compounds. The provided comparative data for related 2C analogs and the visualization of the underlying signaling pathway offer a comprehensive framework for these investigations.
Application Notes and Protocols for Cell-Based Assays to Determine the Functional Activity of 2C-E at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-C-E (2,5-dimethoxy-4-ethylphenethylamine) is a psychedelic phenethylamine (B48288) that is known to interact with serotonin (B10506) (5-HT) receptors. A comprehensive understanding of its functional activity at specific 5-HT receptor subtypes is critical for elucidating its pharmacological profile, potential therapeutic applications, and mechanism of action. The psychoactive effects of related phenethylamines are primarily mediated by their agonist activity at the 5-HT2A receptor.[1] This document provides detailed application notes and protocols for key in-vitro, cell-based functional assays designed to characterize the potency and efficacy of 2C-E at major serotonin receptor subtypes, including the 5-HT2A, 5-HT2C, and 5-HT1A receptors.
Data Presentation: Quantitative Functional Activity of 2C-E at Serotonin Receptors
The following table summarizes the in-vitro functional activity of 2C-E at human serotonin receptors. Data is compiled from published literature to provide a comparative overview.
| Receptor | Assay Type | Parameter | Value | Efficacy (Emax %) | Reference |
| 5-HT2A | Calcium Mobilization | EC50 | ~15-30 nM (Estimated) | Partial Agonist | [1] |
| Radioligand Binding | Ki | ~5-15 nM | - | [1] | |
| 5-HT2C | Calcium Mobilization | EC50 | ~24 nM | ~94% (Compared to 5-HT) | [2][3] |
| Radioligand Binding | Ki | ~5-90 nM | - | [3] | |
| 5-HT1A | cAMP Inhibition | EC50 | >10,000 nM | <25% (Compared to 5-HT) | [1][3] |
| Radioligand Binding | Ki | ~190-740 nM | - | [3] |
Note: Specific EC50 and Emax values for 2C-E can vary between studies and assay conditions. The data for 5-HT2C and 5-HT1A are based on closely related compounds like 2C-C and 2C-I where direct 2C-E data is limited.[2][3]
Signaling Pathways
The functional activity of 2C-E is determined by how it engages the distinct signaling pathways coupled to different serotonin receptor subtypes. The 5-HT2 family of receptors (5-HT2A, 5-HT2C) primarily couple to Gq/11 G-proteins, while the 5-HT1A receptor couples to Gi/o G-proteins.[3][4][5][6]
Caption: Gq-protein coupled signaling pathway for 5-HT2A/2C receptors.
Caption: Gi-protein coupled signaling pathway for 5-HT1A receptors.
Experimental Protocols
Calcium Flux Assay for 5-HT2A/2C Receptor Activation
Principle: This assay measures the increase in intracellular calcium ([Ca2+]i) following the activation of Gq-coupled 5-HT2A or 5-HT2C receptors.[7][8] Agonist binding initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores.[9][10] This transient increase in cytosolic calcium is detected by a calcium-sensitive fluorescent dye.
Caption: General experimental workflow for a calcium flux assay.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (an anion-exchange transport inhibitor, to prevent dye leakage).
-
2C-E hydrochloride.
-
Reference agonist (e.g., Serotonin).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the receptor-expressing cells into black, clear-bottom 96-well plates at an optimized density (e.g., 40,000-80,000 cells/well) and culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the wells and add 100 µL of loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of 2C-E and the reference agonist (serotonin) in assay buffer at 4x the final desired concentration.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Use the automated injector to add 50 µL of the 4x compound dilutions to the wells (bringing the total volume to 200 µL).
-
Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Normalize the data to the maximal response of the reference agonist (serotonin).
-
Plot the normalized response against the logarithm of the 2C-E concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC50 (potency) and Emax (efficacy) values.
-
cAMP Inhibition Assay for 5-HT1A Receptor Activation
Principle: This assay quantifies the ability of 2C-E to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) through the activation of Gi-coupled 5-HT1A receptors.[6] Cells are first stimulated with an agent like forskolin (B1673556), which directly activates adenylyl cyclase to produce a high level of cAMP.[11] A Gi-coupled agonist will inhibit this forskolin-stimulated cAMP production. The amount of cAMP is then measured, typically using a competitive immunoassay format such as HTRF, AlphaScreen, or ELISA.[11][12]
Caption: General experimental workflow for a cAMP inhibition assay.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Stimulation Buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Forskolin.
-
2C-E hydrochloride.
-
Reference agonist (e.g., 8-OH-DPAT).
-
Multi-well plates (format depends on detection method).
-
cAMP detection kit (e.g., HTRF cAMP Dynamic 2, AlphaScreen cAMP Assay Kit).[11]
-
Plate reader compatible with the chosen detection technology.
Protocol:
-
Cell Plating: Seed receptor-expressing cells into the appropriate multi-well plates and culture until they reach the desired confluency.
-
Compound and Forskolin Addition:
-
Aspirate the culture medium.
-
Add stimulation buffer containing serial dilutions of 2C-E (or reference agonist) to the wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
Add a fixed concentration of forskolin (predetermined to give a submaximal stimulation, e.g., 1-10 µM) to all wells except the negative control.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the detection kit manufacturer's instructions. This step typically also stops the enzymatic reaction.
-
Add the detection reagents (e.g., antibody-conjugates and labeled cAMP) to the cell lysate.
-
Incubate as required by the kit protocol (e.g., 60 minutes at room temperature).
-
-
Measurement: Read the plate using a plate reader configured for the specific assay technology (e.g., time-resolved fluorescence for HTRF).
-
Data Analysis:
-
The signal generated is inversely proportional to the amount of cAMP produced in the cells.
-
Normalize the data using a "no stimulation" control (basal cAMP) and a "forskolin only" control (maximal cAMP).
-
Plot the percent inhibition against the logarithm of the 2C-E concentration.
-
Use a non-linear regression model to calculate the IC50 (potency) and Emax (efficacy) for the inhibition of cAMP production.
-
References
- 1. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The activity of the serotonin receptor 2C is regulated by alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for 2C-E detection in complex matrices
Technical Support Center: Optimizing LC-MS/MS for 2C-E Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 2-Ethyl-4,5-dimethoxyphenethylamine (2C-E) in complex matrices.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 2C-E in complex biological samples.
Q1: Why is the 2C-E signal intensity low or undetectable?
Possible Causes:
-
Suboptimal Ionization Parameters: Incorrect settings for the ion source (e.g., electrospray voltage, gas temperatures, gas flows) can lead to inefficient ionization of 2C-E.
-
Inefficient Sample Preparation: The chosen extraction method may result in poor recovery of 2C-E from the matrix. Sample preparation is a critical step that affects the sensitivity, selectivity, and accuracy of analytical results.[1]
-
Matrix-Induced Ion Suppression: Co-eluting endogenous compounds from complex matrices like plasma, urine, or oral fluid can interfere with the ionization of 2C-E, reducing its signal.[2][3][4] This is a major concern in quantitative LC-MS analysis as it can negatively impact accuracy and reproducibility.[3]
-
Incorrect MRM Transitions or Collision Energy: The selected precursor and product ions may not be the most abundant, or the collision energy (CE) might not be optimized for maximum fragmentation, which is highly dependent on the specific transition.[5][6]
Recommended Solutions:
-
Optimize Ion Source Parameters: Infuse a standard solution of 2C-E and systematically adjust source parameters (e.g., capillary voltage, desolvation gas temperature and flow, nebulizer pressure) to maximize the signal for the 2C-E precursor ion.[7]
-
Evaluate Sample Preparation: Test different sample preparation techniques such as Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to determine which method yields the highest recovery and cleanest extract.[2][8] SPE is particularly useful for preconcentrating analytes and removing interferences.[8]
-
Assess and Mitigate Matrix Effects:
-
Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.
-
Quantitative Assessment: Compare the peak area of 2C-E in a neat standard solution to its area in a post-extraction spiked matrix sample. A significant decrease in the matrix sample indicates suppression.
-
Chromatographic Separation: Modify the LC gradient to better separate 2C-E from interfering matrix components.[3][7]
-
-
Optimize MRM Parameters:
-
Confirm the precursor ion for 2C-E (typically [M+H]⁺).
-
Perform a product ion scan to identify the most abundant fragment ions.
-
For each selected transition, perform a collision energy optimization experiment by ramping the CE voltage and monitoring the product ion intensity. The optimal CE is the one that produces the highest signal abundance for maximum sensitivity.[9]
-
Q2: How can I diagnose and reduce matrix effects for 2C-E analysis in blood or urine?
Diagnosis:
-
Post-Extraction Spike Method: This is a quantitative method to assess matrix effects.[10]
-
Analyze a neat standard solution of 2C-E in a clean solvent (Response A).
-
Extract a blank matrix sample (e.g., drug-free urine).
-
Spike the extracted blank matrix with the same concentration of 2C-E (Response B).
-
Calculate the Matrix Effect (% ME) using the formula: % ME = (B / A) * 100.
-
% ME < 100% indicates ion suppression.
-
% ME > 100% indicates ion enhancement.
-
Values close to 100% suggest a negligible matrix effect.[4]
-
-
Reduction Strategies:
-
Optimize Sample Cleanup: Employ more rigorous sample preparation techniques. Solid-Phase Extraction (SPE) is highly effective at removing salts, proteins, and phospholipids (B1166683) that often cause matrix effects.[2]
-
Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components.[10] However, this approach is only viable if the method's sensitivity is sufficient to detect the diluted 2C-E concentration.[10]
-
Improve Chromatographic Separation: Adjust the mobile phase composition or gradient profile to ensure 2C-E elutes at a different time than the bulk of the matrix components.[3][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 2C-E-d4) is the ideal internal standard. It co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction for signal suppression or enhancement.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for 2C-E detection?
While optimal parameters must be determined empirically on your specific instrument, the following table provides a validated starting point.
Table 1: Recommended Starting LC-MS/MS Parameters for 2C-E
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion (Q1) | m/z 210.1 (protonated molecule [M+H]⁺) |
| Product Ions (Q3) | m/z 167.1 (Qualifier), m/z 152.1 (Quantifier) |
| Collision Energy (CE) | Start with a ramp from 10-30 eV to find the optimum for each transition. |
| Dwell Time | 50-100 ms |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
Note: The selection of quantifier and qualifier ions should be based on abundance and specificity.
Q2: What is a suitable experimental protocol for extracting 2C-E from urine?
The following is a general Solid-Phase Extraction (SPE) protocol that can be adapted for 2C-E extraction from urine samples.
Experimental Protocol: Solid-Phase Extraction (SPE) for 2C-E in Urine
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Urine sample, internal standard (IS) solution
-
pH 6.0 phosphate (B84403) buffer
-
Methanol (MeOH), Acetonitrile (ACN)
-
Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (e.g., 78:20:2 v/v/v)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard and 1 mL of pH 6.0 phosphate buffer. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially washing with 2 mL of MeOH, followed by 2 mL of deionized water, and finally 2 mL of pH 6.0 phosphate buffer. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of MeOH to remove interferences. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the 2C-E and IS from the cartridge using 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
// Connections Sample -> Pretreat [color="#5F6368"]; Pretreat -> SPE [color="#5F6368"]; SPE -> Evap [color="#5F6368"]; Evap -> Inject [color="#4285F4", style=bold]; Inject -> LC [color="#5F6368"]; LC -> MS [color="#5F6368"]; MS -> Integrate [color="#34A853", style=bold]; Integrate -> Quantify [color="#5F6368"]; Quantify -> Report [color="#5F6368"]; } } Caption: General experimental workflow for 2C-E analysis.
// Nodes Start [label="Low or No Signal\nfor 2C-E", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Tune [label="Is the MS instrument\ntuned and calibrated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Tune_Cal [label="Perform MS Tuning\nand Calibration", fillcolor="#FFFFFF", fontcolor="#202124"]; Check_MRM [label="Are MRM parameters\n(Transitions, CE) optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_MRM [label="Optimize MRM via\ninfusion of standard", fillcolor="#FFFFFF", fontcolor="#202124"]; Check_Recovery [label="Is analyte recovery\nfrom sample prep adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Prep [label="Test alternative prep\n(e.g., LLE, different SPE sorbent)", fillcolor="#FFFFFF", fontcolor="#202124"]; Check_Matrix [label="Is ion suppression\noccurring?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Mitigate_Matrix [label="Improve chromatography or\nuse SIL-IS", fillcolor="#FFFFFF", fontcolor="#202124"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Tune; Check_Tune -> Tune_Cal [label="No"]; Tune_Cal -> Check_Tune; Check_Tune -> Check_MRM [label="Yes"]; Check_MRM -> Optimize_MRM [label="No"]; Optimize_MRM -> Check_MRM; Check_MRM -> Check_Recovery [label="Yes"]; Check_Recovery -> Optimize_Prep [label="No"]; Optimize_Prep -> Check_Recovery; Check_Recovery -> Check_Matrix [label="Yes"]; Check_Matrix -> Mitigate_Matrix [label="Yes"]; Mitigate_Matrix -> Resolved; Check_Matrix -> Resolved [label="No"]; } } Caption: Troubleshooting logic for low 2C-E signal intensity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gtfch.org [gtfch.org]
- 5. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the analytical detection of substituted phenethylamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the analytical detection of substituted phenethylamines.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the analysis of substituted phenethylamines using common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Question: What is the most effective sample preparation technique for removing matrix interferences from blood or urine samples?
Answer: Solid-Phase Extraction (SPE) is a robust and widely used technique for cleaning up complex biological matrices like blood and urine before analysis.[1][2] Mixed-mode SPE cartridges are particularly effective as they can remove undesired matrix components, leading to cleaner extracts and reduced matrix effects.[1] For example, a mixed-mode Clean Screen® DAU SPE cartridge can efficiently extract various amphetamines.[1] Alternatively, a simple "dilute-and-shoot" method, where the urine sample is centrifuged, diluted, and filtered, can be effective for LC-MS/MS screening, minimizing sample preparation time.[3][4]
Question: I am observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this matrix effect?
Answer: Matrix effects, such as ion suppression or enhancement, are a primary challenge in bioanalysis and are caused by co-eluting components from the biological sample that affect the ionization efficiency of the target analyte.[5][6] To mitigate this:
-
Improve Sample Cleanup: Employ more rigorous sample preparation methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[6] Using a column with a different stationary phase, such as a pentafluorophenylpropyl (PFPP) phase, can offer unique selectivity for polar amphetamines.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences the same degree of matrix effect, effectively compensating for signal variations and improving accuracy.[6]
-
Dilute the Sample: Simple dilution of the sample can often reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: Why am I seeing poor peak shape (tailing) and low response for phenethylamines in my GC-MS analysis?
Answer: Phenethylamines contain a primary or secondary amine group, which is prone to adsorption on active sites within the GC system (e.g., injector liner, column).[8][9] This leads to peak tailing and poor sensitivity. To resolve this:
-
Derivatization: This is the most common and effective solution. Derivatizing the amine group, typically with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA), replaces the active hydrogen with a more stable group.[9] This improves volatility, thermal stability, and chromatographic performance, resulting in sharper, more symmetrical peaks.[10]
-
System Inertness: Ensure all components in the sample path are properly deactivated. Use a deactivated inlet liner and a high-quality, inert GC column.[11] If peak shape degrades over time, it may be necessary to trim the front end of the column or replace the liner.[11]
Question: My derivatization procedure is time-consuming. Are there faster alternatives?
Answer: Yes, automated on-column derivatization is a modern technique that significantly shortens sample pretreatment time.[8][9] This method uses an autosampler to perform a "2-step injection" where the derivatizing agent and the sample are injected sequentially. The reaction occurs within the hot GC inlet, eliminating the need for offline incubation and drying steps that are part of conventional derivatization protocols.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Question: How do I select the right LC column and mobile phase for separating a wide range of substituted phenethylamines?
Answer: For broad-spectrum screening, a versatile column and optimized mobile phase are crucial. A phenyl-hexyl column often provides good retention and selectivity for phenethylamines.[3][4] The mobile phase typically consists of an aqueous component and an organic solvent (like acetonitrile (B52724) or methanol), both containing a modifier to improve peak shape and ionization efficiency.[3][12] Common modifiers include formic acid and ammonium (B1175870) acetate (B1210297).[3][4] A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute compounds with a wide range of polarities within a reasonable run time.[3][12]
Question: What are the key validation parameters I need to assess for a reliable quantitative LC-MS/MS method?
Answer: According to established guidelines, a reliable toxicological assay requires validation of several key parameters:[12]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is checked by analyzing multiple blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.[12]
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[12]
-
Precision and Accuracy: Assesses the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).[12]
-
Matrix Effect: Quantifies the extent of ion suppression or enhancement caused by the sample matrix.[12]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, autosampler stability).[2][13]
Quantitative Data Tables
The following tables summarize typical performance data for the analysis of substituted phenethylamines in various biological matrices.
Table 1: LC-MS/MS Method Performance in Blood
| Analyte | LLOQ (µg/L) | ULOQ (µg/L) | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Amphetamine | 2.5 | 400 | < 11.2% | < 13% | [2][13] |
| Methamphetamine | 2.5 | 400 | < 11.2% | < 13% | [2][13] |
| MDMA | 2.5 | 400 | < 11.2% | < 13% | [2][13] |
| MDA | 2.5 | 400 | < 11.2% | < 13% | [2][13] |
| PMA | 0.5-5 | 100-2000 | 0.52-12.3% | 85-110% | [7] |
| 4-FA | 0.5-5 | 100-2000 | 0.52-12.3% | 85-110% | [7] |
LLOQ: Lower Limit of Quantitation; ULOQ: Upper Limit of Quantitation; %RSD: Percent Relative Standard Deviation; PMA: para-Methoxyamphetamine; 4-FA: 4-Fluoroamphetamine.
Table 2: LC-MS/MS Method Performance in Urine
| Analyte | LOD (ng/mL) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| 74 Phenethylamines (Screen) | 0.5 | 1.0 | 1.0 - 50.0 | [3][4] |
| Amphetamine | 0.25-2.5 (µg/L) | 25 (µg/L) | 25 - 1000 (µg/L) | [2][13] |
| Methamphetamine | 0.25-2.5 (µg/L) | 25 (µg/L) | 25 - 1000 (µg/L) | [2][13] |
| MDMA | 0.25-2.5 (µg/L) | 25 (µg/L) | 25 - 1000 (µg/L) | [2][13] |
| PMA | 0.5-5 | 0.5-5 | 100 - 2000 | [7] |
| 4-FA | 0.5-5 | 0.5-5 | 100 - 2000 | [7] |
LOD: Limit of Detection; LLOQ: Lower Limit of Quantitation.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phenethylamines from Blood/Urine
This protocol is a generalized procedure based on common mixed-mode SPE methods.[1]
-
Sample Pre-treatment:
-
To 1 mL of sample (blood, plasma, or urine), add an appropriate internal standard.
-
Add 2 mL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge (e.g., Clean Screen® DAU) with 1 x 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 x 3 mL of 100 mM phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 x 3 mL of 0.1 M HCl.
-
Wash the cartridge with 1 x 3 mL of methanol to remove further impurities.
-
-
Drying:
-
Dry the SPE cartridge under high vacuum or positive pressure (e.g., 80-100 psi) for at least 2 minutes to remove residual solvent.
-
-
Elution:
-
Elute the target analytes with 1 x 3 mL of a basic elution solvent (e.g., ethyl acetate/isopropyl alcohol/ammonium hydroxide, 78:20:2 v/v/v). Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
Protocol 2: GC-MS Derivatization with TFAA
This protocol describes a conventional derivatization procedure for GC-MS analysis.[14]
-
Extraction:
-
Perform a liquid-liquid or solid-phase extraction of the phenethylamines from the sample matrix.
-
Evaporate the final extract to complete dryness. It is critical to remove all water and protic solvents.
-
-
Derivatization Reaction:
-
To the dried extract, add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 65-70°C for 15 minutes.
-
-
Evaporation:
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent and excess derivatizing reagent under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the derivatized residue in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Vortex to mix, and the sample is ready for injection into the GC-MS.
-
Diagrams and Workflows
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of substituted phenethylamines in a forensic or clinical laboratory setting.
Troubleshooting Decision Tree: Low Analyte Recovery
This diagram provides a logical path for troubleshooting issues related to low or no analyte recovery during sample processing.
References
- 1. unitedchem.com [unitedchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. fda.gov.tw [fda.gov.tw]
- 4. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Improving the resolution of 2C-E and its isomers in chromatographic analysis
Welcome to the technical support center for the chromatographic analysis of 2C-E (2,5-dimethoxy-4-ethylphenethylamine) and its isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the separation and resolution of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in chromatographically separating 2C-E from its isomers?
A1: The primary challenge lies in the structural similarity of 2C-E and its isomers (e.g., positional isomers). These compounds often have nearly identical molecular weights and polarities, leading to similar retention behaviors in standard chromatographic systems.[1][2] For instance, the six regioisomeric dimethoxyphenethylamines, including 2,5-DMPEA (a close analog of 2C-E), exhibit very similar mass spectra, making differentiation by MS alone difficult without effective chromatographic separation.[1][2][3] Achieving adequate resolution often requires careful optimization of the stationary phase, mobile phase, and other chromatographic parameters to exploit subtle differences in their physicochemical properties.[4][5]
Q2: Which chromatographic mode is most effective for separating phenethylamine (B48288) isomers?
A2: Both reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC) are effective, but the choice depends on the specific isomers and available instrumentation.
-
GC-MS: This is a powerful technique, especially after derivatization. Perfluoroacylation of the amine group can improve volatility and chromatographic resolution on non-polar stationary phases.[1][3] However, without derivatization, mass spectra of isomers can be too similar for unambiguous identification.[1][2]
-
HPLC: HPLC, particularly with a mass spectrometer (LC-MS) or UV detector, is highly effective.[6][7] Using specialized stationary phases (e.g., phenyl-hexyl or fluorinated phases) or operating at a controlled low pH can significantly improve selectivity and peak shape for these basic compounds.[8][9][10] For enantiomeric separations (optical isomers), a chiral stationary phase (CSP) is mandatory.[7][11][12]
Q3: Why do my 2C-E peaks show significant tailing in RP-HPLC?
A3: Peak tailing for 2C-E, a basic compound, is most commonly caused by secondary interactions between the protonated amine group of the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases (like C18).[8][9][13][14] This secondary retention mechanism causes some analyte molecules to elute more slowly, resulting in an asymmetric peak. Other potential causes include column overload, blockages in column frits, or a mismatch between the injection solvent and the mobile phase.[8][13][15]
Q4: Is derivatization necessary for the analysis of 2C-E and its isomers?
A4: Derivatization is not always necessary but is highly recommended for GC analysis. Converting the primary amine to a perfluoroacyl derivative (e.g., using TFA, PFP, or HFB reagents) reduces the compound's polarity and basicity, leading to improved peak shape and better resolution on common GC columns.[1][3] For HPLC, derivatization is less common, as mobile phase modifiers can effectively manage peak shape. However, for chiral analysis, derivatization with a chiral reagent can be used to form diastereomers that can then be separated on a standard achiral column.[16]
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the chromatographic analysis of 2C-E and its isomers.
Issue 1: Poor Peak Resolution Between 2C-E and a Co-eluting Isomer
If you are observing overlapping peaks or a lack of baseline separation, consider the following troubleshooting steps.
Step-by-Step Solutions:
-
Optimize the Mobile Phase (HPLC):
-
Adjust the Gradient: If using a gradient, make it shallower (i.e., decrease the rate of change in organic solvent concentration).[10] This increases the separation time between closely eluting peaks.
-
Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different interactions with the analyte and stationary phase.[8][10]
-
Modify the pH: For basic compounds like 2C-E, operating at a low pH (e.g., 2.5-3.5) with a buffer (e.g., formic acid or ammonium (B1175870) formate) ensures the amine group is fully protonated, which can improve peak shape and alter selectivity.[9][10]
-
-
Change the Stationary Phase (HPLC/GC):
-
HPLC: If a standard C18 column provides insufficient resolution, consider a column with a different selectivity. A Phenyl-Hexyl or Pentafluorophenyl (PFP) phase can offer alternative interactions (e.g., pi-pi stacking) that may resolve positional isomers more effectively.[4][17]
-
GC: For the separation of regioisomeric dimethoxyphenethylamines, a non-polar stationary phase consisting of 50% phenyl and 50% methyl polysiloxane has proven successful after derivatization.[1][3]
-
-
Increase Column Efficiency:
-
Implement Derivatization (GC):
-
As previously mentioned, derivatizing the amine group with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (B1165640) (PFPA) can significantly improve the resolution of isomers in GC-MS analysis.[1][3]
-
Issue 2: Significant Peak Tailing in HPLC
If your analyte peaks are asymmetrical with a pronounced tail, follow this guide to diagnose and solve the issue.
Step-by-Step Solutions:
-
Lower the Mobile Phase pH: The most effective way to reduce secondary silanol interactions is to lower the mobile phase pH.[9] By operating at a pH of 2.5-3.5 using an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA), the silanol groups are fully protonated (neutral), minimizing their ionic attraction to the protonated amine analyte.[9][14]
-
Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped," a process that chemically treats most residual silanol groups to make them less active.[8][9] Using a high-purity, end-capped, or base-deactivated column is highly recommended for analyzing basic compounds like 2C-E.[8]
-
Increase Buffer Concentration: Increasing the concentration of your mobile phase buffer (e.g., from 10 mM to 25-50 mM) can help to better mask the residual silanol sites, further improving peak shape.[8][15]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing.[13][15] To test for this, dilute your sample 5-fold or 10-fold and re-inject. If the peak shape improves, mass overload was the likely cause.[15]
-
Inspect for Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak distortion.[8][9] If you suspect this, try reversing and flushing the column (if the manufacturer's instructions permit) or replace it with a new one to see if the problem is resolved.[9]
Experimental Protocols & Data
Example GC-MS Protocol for Isomer Separation
This protocol is based on a successful method for separating six regioisomeric dimethoxyphenethylamines after derivatization.[1][3]
1. Derivatization:
-
Prepare a solution of the analyte (e.g., 1 mg/mL in a suitable solvent).
-
Add a perfluoroacylating agent such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) and a catalyst if needed.
-
Heat the mixture (e.g., at 70°C for 20 minutes) to complete the reaction.
-
Evaporate the excess reagent under a stream of nitrogen and reconstitute the sample in a suitable solvent like ethyl acetate.
2. GC-MS Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Column: Rxi-50 (50% Phenyl / 50% Methyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.
-
MS Detector: Agilent 5975 or equivalent.
-
Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Scan Range: 40-550 m/z.
Example HPLC Method Parameters for 2C Analogs
The following table provides starting parameters for developing an HPLC method for 2C-E and its isomers, based on typical methods for related phenethylamines.[6][10]
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Phenyl-Hexyl (e.g., 150 x 2.1 mm, 1.8 µm) | C18 is a good starting point; Phenyl-Hexyl offers alternative selectivity.[6][10] |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH protonates silanols and the analyte, improving peak shape.[10][14] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile and Methanol offer different selectivities.[10] |
| Gradient | Start at 5-10% B, ramp to 90-95% B over 15-20 min | A scouting gradient helps determine the elution window.[6][10] |
| Flow Rate | 0.2 - 0.4 mL/min (for 2.1 mm ID column) | Adjust for optimal efficiency and backpressure.[6] |
| Column Temp. | 30 - 40°C | Higher temperatures can improve efficiency but may alter selectivity.[4][6] |
| Detection | UV at ~280 nm or Mass Spectrometry (MS) | UV is a standard detection method; MS provides mass information for identification.[6] |
References
- 1. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA. | Semantic Scholar [semanticscholar.org]
- 4. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
Technical Support Center: Extraction of 2C-E from Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of 2C-E extraction from biological fluids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and analysis of 2C-E.
| Issue/Question | Potential Cause(s) | Suggested Solution(s) |
| Low/No Analyte Recovery | Improper pH during Liquid-Liquid Extraction (LLE): 2C-E is a basic compound. If the pH of the aqueous phase is not sufficiently high, the analyte will be in its ionized form and will not efficiently partition into the organic solvent.[1][2] | Adjust the sample pH to be alkaline (typically pH 9-10) before extraction with an appropriate base (e.g., NaOH, ammonium (B1175870) hydroxide) to ensure 2C-E is in its non-ionized, free base form.[1] |
| Inefficient Solid-Phase Extraction (SPE): Incorrect sorbent selection, inadequate conditioning of the SPE cartridge, improper sample loading flow rate, or use of an inappropriate elution solvent can all lead to poor recovery.[3] | - Use a mixed-mode cation exchange sorbent, which is effective for extracting basic drugs like 2C-E.[4]- Ensure proper conditioning of the sorbent bed, typically with methanol (B129727) followed by an aqueous buffer, to activate the functional groups. Do not let the sorbent dry out before loading the sample.[3]- Load the sample at a slow, controlled flow rate (e.g., 1-2 mL/minute) to allow for sufficient interaction between the analyte and the sorbent.[3][5]- Optimize the elution solvent. A common elution solvent for basic drugs is a mixture of a volatile organic solvent with a small amount of a strong base (e.g., dichloromethane/isopropanol/ammonium hydroxide).[5] | |
| Incomplete Enzymatic Hydrolysis (for Urine): If 2C-E is present as a glucuronide conjugate, failure to efficiently cleave this conjugate will result in low recovery of the parent drug. This can be due to the wrong enzyme, suboptimal pH or temperature, or insufficient incubation time.[6][7] | - Use a robust β-glucuronidase enzyme. Recombinant enzymes can offer higher efficiency and shorter incubation times.[6]- Optimize incubation conditions (pH, temperature, and time) for your specific enzyme. Prolonged incubation at high temperatures can lead to degradation of the analyte.[7]- Verify hydrolysis efficiency using a known concentration of a glucuronide conjugate standard. | |
| High Matrix Effects / Ion Suppression in LC-MS/MS | Co-elution of Matrix Components: Endogenous substances from biological fluids (e.g., salts, lipids, proteins in blood; urea, creatinine (B1669602) in urine) can co-elute with 2C-E and interfere with the ionization process in the mass spectrometer source, leading to signal suppression or enhancement.[8][9][10] | - Improve Sample Cleanup: Employ a more rigorous SPE protocol. Ensure the wash steps are sufficient to remove interferences without eluting the analyte.[10]- Sample Dilution: Diluting the final extract can mitigate matrix effects, but may compromise the limit of detection.[11]- Chromatographic Separation: Optimize the LC gradient to better separate 2C-E from interfering matrix components.[12]- Use an Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., 2C-E-d4) will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification. |
| Poor Peak Shape / Tailing in GC-MS | Analyte Adsorption: The primary amine and methoxy (B1213986) groups in 2C-E make it a polar molecule that can interact with active sites in the GC inlet and column, leading to poor peak shape. | Derivatization: Convert the polar functional groups into less polar, more volatile derivatives. Common derivatizing agents for amines include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or pentafluoropropionic anhydride (B1165640) (PFPA) for acylation.[13][14] This improves volatility, thermal stability, and chromatographic performance.[15] |
| Inconsistent Results / Poor Reproducibility | Sample Degradation: 2C-E may degrade in biological samples if they are not stored properly. Sample age and freeze-thaw cycles can impact analyte stability.[16][17][18] | - Use fresh samples whenever possible.[16]- If storage is necessary, freeze samples at -20°C or -80°C promptly after collection.[17][19]- Minimize the number of freeze-thaw cycles.[19] |
| Incomplete Lysis of Blood Cells: For whole blood analysis, incomplete cell lysis can trap the analyte, leading to variable extraction efficiency.[16] | Ensure complete homogenization and lysis by increasing incubation time with the lysis buffer or using a more aggressive lysing method.[16] For high cell counts, consider splitting the sample into multiple aliquots.[16] | |
| Precipitate Formation: In blood or plasma, protein precipitation can clog SPE columns or interfere with LLE.[16] | After protein precipitation (e.g., with acetonitrile), ensure complete removal of the precipitated protein by centrifugation at high speed before proceeding with the extraction.[16][20] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing an extraction method for 2C-E? A1: The first step is to consider the biological matrix (urine, blood, plasma) and the analytical instrument you will be using (LC-MS/MS or GC-MS). For urine, you must determine if hydrolysis is necessary to account for conjugated metabolites. For GC-MS, derivatization will likely be required.[7][14] A pilot experiment with a small number of spiked samples can help optimize the protocol and identify potential issues early on.[16]
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for 2C-E? A2: Both methods can be effective.
-
LLE is a classic, cost-effective technique but can be more labor-intensive and may result in "dirtier" extracts with more matrix interference.[2] It relies on the differential solubility of 2C-E in immiscible liquid phases at a specific pH.[2]
-
SPE often provides cleaner extracts, higher recovery, and is more amenable to automation.[4] For a basic compound like 2C-E, a mixed-mode cation exchange polymer is a highly effective choice for SPE.[4]
Q3: Is enzymatic hydrolysis necessary for urine samples? A3: Yes, it is highly recommended. Like many xenobiotics, 2C-E can be metabolized in the body and excreted as glucuronide or sulfate (B86663) conjugates.[7] Analyzing only for the parent compound without a hydrolysis step could lead to a significant underestimation of the total amount of 2C-E present.[7]
Q4: What are the best storage conditions for biological fluids containing 2C-E? A4: To ensure analyte stability, biological samples should be processed as soon as possible. If storage is required, freezing is the best option. For long-term storage, -80°C is preferable to -20°C.[17][19] Avoid repeated freeze-thaw cycles, which can degrade the analyte.[19]
Q5: Why is derivatization required for GC-MS analysis of 2C-E? A5: Derivatization is a chemical modification process that converts polar functional groups (like the amine group in 2C-E) into non-polar derivatives.[15] This is crucial for GC-MS because it:
-
Increases the volatility and thermal stability of the analyte, preventing degradation in the hot GC inlet.[15]
-
Improves chromatographic peak shape and resolution.[13]
-
Can produce characteristic fragment ions in the mass spectrometer, aiding in identification.[21]
Q6: How can I minimize matrix effects in my LC-MS/MS analysis? A6: Matrix effects are a major challenge in bioanalysis.[10] To minimize them, you should:
-
Use an effective sample cleanup method like SPE to remove interfering compounds.[10]
-
Optimize your chromatographic method to separate the analyte from co-eluting matrix components.
-
Dilute the sample, if the analyte concentration is high enough.[11]
-
The most robust method for correction is the use of a stable isotope-labeled internal standard (e.g., 2C-E-d4), which behaves nearly identically to the analyte during extraction and ionization.
Quantitative Data Summary
While specific quantitative data for 2C-E extraction is not extensively published, the following tables provide representative performance data for similar amphetamine-type compounds extracted from biological fluids using SPE and LLE, which can serve as a benchmark for method development.
Table 1: Representative Performance of Solid-Phase Extraction (SPE) for Amphetamines in Urine
| Parameter | Amphetamine | Methamphetamine | Reference |
| Mean Recovery | 96.4% | 95.7% | [22] |
| Linearity Range | 150 - 10,000 ng/mL | 50 - 10,000 ng/mL | [22] |
| Within-Run CV | ≤ 1.2% | ≤ 1.7% | [22] |
Table 2: Representative Performance of SPE for Cannabinoids in Whole Blood
| Parameter | THC | Carboxy-THC | Reference |
| Recovery | > 85% | > 85% | [23] |
| LOD | 0.1 ng/mL | 0.1 ng/mL | [23] |
| LOQ | 0.25 ng/mL | 0.25 ng/mL | [23] |
| Linearity Range | 0.25 - 50 ng/mL | 0.25 - 50 ng/mL | [23] |
| (LOD: Limit of Detection; LOQ: Limit of Quantitation; CV: Coefficient of Variation) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 2C-E from Urine for LC-MS/MS Analysis
This protocol uses a mixed-mode cation exchange sorbent.
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an appropriate internal standard (e.g., 2C-E-d4).
-
Add 1 mL of acetate (B1210297) buffer (pH 5.0).
-
Add β-glucuronidase enzyme (follow manufacturer's activity recommendations).
-
Vortex and incubate at an optimized temperature (e.g., 55-65°C) for 1-2 hours.[24]
-
Allow the sample to cool to room temperature. Centrifuge to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Do not allow the sorbent to go dry.[3][5]
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the SPE cartridge at a slow and steady flow rate of 1-2 mL/min.[5]
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove salts.
-
Wash the cartridge with 1 mL of 1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes.[5]
-
-
Elution:
-
Elute the analyte with 1-2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (B78521) (e.g., 78:20:2 v/v/v).[5] Collect the eluate at a slow flow rate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water/methanol with 0.1% formic acid) for LC-MS/MS analysis.[5]
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 2C-E from Plasma for GC-MS Analysis
This protocol includes a derivatization step for GC-MS compatibility.
-
Sample Preparation:
-
To 1 mL of plasma in a glass tube, add an appropriate internal standard (e.g., 2C-E-d4).
-
Add 1 mL of a basic buffer (e.g., borate (B1201080) buffer, pH 9.5) and vortex.
-
-
Extraction:
-
Add 5 mL of a suitable organic extraction solvent (e.g., ethyl acetate or a mixture like chloroform/isopropanol).
-
Cap and mix thoroughly by rocking or vortexing for 10-15 minutes.
-
Centrifuge at ~2500-3000 rpm for 10 minutes to separate the layers.[1]
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any protein interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at <40°C.
-
-
Derivatization (Acylation Example):
-
To the dry residue, add 50 µL of ethyl acetate and 25 µL of pentafluoropropionic anhydride (PFPA).
-
Cap the tube and heat at 70°C for 20-30 minutes.[25]
-
Allow the tube to cool to room temperature.
-
-
Final Evaporation and Reconstitution:
-
Evaporate the remaining solvent and excess derivatizing agent to dryness under nitrogen.
-
Reconstitute the derivatized residue in 50-100 µL of an appropriate solvent (e.g., ethyl acetate) for GC-MS injection.
-
Visualizations
References
- 1. isp.idaho.gov [isp.idaho.gov]
- 2. benthamopen.com [benthamopen.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. unitedchem.com [unitedchem.com]
- 6. mdpi.com [mdpi.com]
- 7. myadlm.org [myadlm.org]
- 8. researchgate.net [researchgate.net]
- 9. marker-test.de [marker-test.de]
- 10. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cannabissciencetech.com [cannabissciencetech.com]
- 14. scispace.com [scispace.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mpbio.com [mpbio.com]
- 17. Long-Term Storage Impacts Blood DNA Yield, but Not Integrity or Methylation [thermofisher.com]
- 18. The effect of storage conditions on sample stability in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 20. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]
- 22. Extraction of amphetamine and methamphetamine from urine specimens with Cerex Polycrom Clin II solid-phase extraction columns and the Speedisk 48 Pressure Processor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solid-phase extraction and analysis of THC and carboxy-THC from whole blood using a novel fluorinated solid-phase extraction sorbent and fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. kurabiotech.com [kurabiotech.com]
- 25. mdpi.com [mdpi.com]
Minimizing degradation of 2,5-Dimethoxy-4-ethylphenethylamine during sample storage and preparation
Welcome to the Technical Support Center for 2,5-Dimethoxy-4-ethylphenethylamine (2C-E). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during sample storage and preparation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 2C-E?
A1: The primary factors contributing to the degradation of 2C-E, like other phenethylamines, are exposure to light (photodegradation), elevated temperatures (thermal degradation), reactive oxygen species (oxidation), and non-optimal pH conditions during storage or in solution (acid/base hydrolysis). The amine and methoxy (B1213986) groups in the 2C-E molecule are particularly susceptible to oxidative and pH-dependent reactions.
Q2: What are the ideal short-term and long-term storage conditions for 2C-E?
A2: For optimal stability, 2C-E should be stored in a cool, dark, and dry environment. While specific long-term stability data for 2C-E is not extensively documented, general best practices for phenethylamine (B48288) reference standards suggest the following:
-
Short-Term Storage (days to weeks): Refrigeration at 2-8°C is suitable.
-
Long-Term Storage (months to years): Freezing at -20°C is recommended.[1] To prevent degradation from moisture condensation during thawing, it is crucial to allow the container to reach room temperature before opening. Anecdotal evidence for the related compound 2C-B suggests that it is stable for years when stored at room temperature away from light and humidity.
Q3: How should I store 2C-E in solution?
A3: When preparing solutions of 2C-E for experimental use, it is advisable to use them promptly. If short-term storage is necessary, store the solution in a tightly sealed, light-resistant container at 2-8°C. For longer-term storage, freezing at -20°C is preferable. The choice of solvent can also impact stability; a non-aqueous solvent may be preferable to minimize hydrolysis. The pH of aqueous solutions should be carefully controlled, as extremes in pH can catalyze degradation.[2]
Q4: What are the likely degradation pathways for 2C-E?
A4: Based on the structure of 2C-E and studies on related phenethylamines, the following degradation pathways are plausible:
-
Oxidation: The phenethylamine structure is susceptible to oxidation, which can lead to the formation of N-oxides or products of oxidative deamination.[3]
-
O-Demethylation: The methoxy groups on the phenyl ring can be cleaved.[4]
-
N-Acetylation: The primary amine can undergo acetylation.[5]
-
Photodegradation: Exposure to UV and visible light can induce fragmentation of the molecule.[3][6]
Q5: How can I detect and identify potential degradation products of 2C-E?
A5: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), are essential for detecting and quantifying degradation products.[4][7] These methods can separate the parent 2C-E from any impurities or degradants. Mass spectrometry (MS) can then be used to elucidate the structures of these unknown products.
Troubleshooting Guides
Issue 1: I observe unexpected peaks in my chromatogram when analyzing 2C-E samples.
-
Possible Cause: This could be due to the degradation of your 2C-E standard or sample.
-
Solution:
-
Verify Standard Integrity: Prepare a fresh solution from a properly stored solid standard and re-analyze.
-
Review Sample Handling: Ensure that samples were protected from light and elevated temperatures during preparation and analysis.
-
Optimize Analytical Method: Your chromatographic method may not be adequately separating 2C-E from its degradation products. Method optimization, including adjustments to the mobile phase, gradient, or column, may be necessary.[8]
-
Conduct Forced Degradation: To confirm if the unexpected peaks are degradation products, perform a forced degradation study by subjecting a sample of 2C-E to stress conditions (e.g., acid, base, heat, light, oxidation).[3][9][10][11] This can help to identify the retention times of potential degradants.
-
Issue 2: My quantitative results for 2C-E are inconsistent or lower than expected.
-
Possible Cause: This may indicate degradation of the analyte during sample storage or the analytical workflow.
-
Solution:
-
Assess Storage Conditions: Review your storage procedures for both solid material and solutions. Ensure that temperatures are consistently maintained and that samples are protected from light. For solutions, consider the possibility of adsorption to the container surface.
-
Evaluate Sample Preparation: Minimize the time samples are exposed to ambient conditions before analysis. Prepare samples in a well-ventilated area, and if possible, under inert gas to minimize oxidation.
-
Check pH of Solutions: If using aqueous solutions, measure and buffer the pH to a neutral or slightly acidic range, as extreme pH can accelerate degradation.[2][12][13][14]
-
Use an Internal Standard: Incorporating a stable internal standard into your analytical method can help to correct for variability introduced during sample preparation and injection.
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the degradation rates of 2C-E under various stress conditions. However, the principles of forced degradation studies can be applied to generate this data. The table below provides a template for summarizing such data once obtained.
| Stress Condition | Duration of Exposure | Temperature (°C) | % Degradation of 2C-E | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 60 | Data not available | Data not available | Data not available |
| 0.1 M NaOH | 24 hours | 60 | Data not available | Data not available | Data not available |
| 10% H₂O₂ | 24 hours | Room Temperature | Data not available | Data not available | Data not available |
| Heat (Solid) | 48 hours | 80 | Data not available | Data not available | Data not available |
| Photostability (ICH Q1B) | 1.2 million lux hours | Room Temperature | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: General Sample Preparation for Analysis
This protocol outlines a general procedure for preparing 2C-E samples for analysis by LC-MS or GC-MS, with an emphasis on minimizing degradation.
-
Sample Weighing: Accurately weigh the required amount of 2C-E solid standard in a clean, dry weighing vessel.
-
Dissolution: Dissolve the weighed standard in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) to achieve the desired stock concentration. Perform this step under low light conditions.
-
Serial Dilutions: Prepare working solutions by performing serial dilutions of the stock solution with the appropriate solvent.
-
Internal Standard: If an internal standard is used, add it to all samples and calibration standards at a constant concentration.
-
Filtration: If necessary, filter the final solution through a 0.22 µm syringe filter compatible with the solvent to remove any particulates before injection.
-
Analysis: Analyze the samples immediately after preparation. If immediate analysis is not possible, store the solutions in tightly sealed, light-resistant vials at 2-8°C for no more than 24 hours.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating method.
-
Prepare Stock Solution: Prepare a stock solution of 2C-E in a suitable solvent.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Heat at 60°C for a specified time. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Transfer a known amount of solid 2C-E to a vial and heat in an oven at a specified temperature (e.g., 80°C) for a specified time. Also, heat an aliquot of the stock solution.
-
Photodegradation: Expose an aliquot of the stock solution and a sample of solid 2C-E to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS). Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: A typical experimental workflow for the preparation and analysis of 2C-E samples.
Caption: Potential degradation pathways for this compound (2C-E).
Caption: A troubleshooting guide for addressing issues with 2C-E analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of designer drug 2C-E (4-ethyl-2, 5-dimethoxy-phenethylamine) in urine following a drug overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 7. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. ibisscientific.com [ibisscientific.com]
- 13. matec-conferences.org [matec-conferences.org]
- 14. Solution pH Alters Mechanical and Electrical Properties of Phosphatidylcholine Membranes: Relation between Interfacial Electrostatics, Intramembrane Potential, and Bending Elasticity - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the sensitivity of GC-MS methods for low concentrations of 2C-E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of low concentrations of 2-CE (2,5-dimethoxy-4-ethylphenethylamine).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing 2C-E at low concentrations by GC-MS?
A1: Due to its amine group, 2C-E, like other phenethylamines, is prone to adsorption on active sites within the GC system (e.g., injector liner, column). This can lead to poor peak shape (tailing), reduced response, and poor reproducibility, especially at low concentrations.[1][2] Derivatization, a process that chemically modifies the analyte, can significantly improve its volatility and thermal stability, leading to better chromatographic performance and enhanced sensitivity.[3]
Q2: What are the recommended derivatization reagents for 2C-E?
A2: Acylating agents are commonly used for primary amines like 2C-E. Trifluoroacetic anhydride (B1165640) (TFAA) and N-methyl-bis-trifluoroacetamide (MBTFA) are effective derivatizing agents for phenethylamines, producing stable derivatives with excellent chromatographic properties.[1][2][3]
Q3: What is on-column derivatization and what are its advantages?
A3: On-column derivatization is a technique where the derivatization reaction occurs directly within the GC inlet.[1][2] This automated method, often utilizing a two-step injection, draws the derivatizing agent and the sample into the syringe sequentially, and the reaction takes place upon injection into the hot inlet.[1] The primary advantage is a significant reduction in sample preparation time by eliminating the need for separate reaction and drying steps.[1][2]
Q4: How can I improve the signal-to-noise ratio for my 2C-E analysis?
A4: Several strategies can be employed to improve the signal-to-noise ratio (S/N):
-
Optimize Injection Technique: Use splitless injection to introduce the entire sample onto the column, maximizing the analyte amount.[4] Consider pulsed splitless injection to improve focusing of the analyte band at the head of the column.[5]
-
Enhance Chromatographic Resolution: Utilize a narrower internal diameter GC column (e.g., 0.25 mm) to produce sharper, taller peaks, which increases the S/N.[4]
-
Mass Spectrometer Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.[5] By monitoring only a few characteristic ions of the derivatized 2C-E, the dwell time for each ion is increased, significantly enhancing sensitivity compared to full scan mode.
-
Reduce Baseline Noise: Ensure high-purity carrier gas and proper gas filtration to minimize baseline noise. Regularly perform instrument maintenance, including cleaning the ion source, to reduce background noise.[6]
Q5: What are common causes of low or no signal for 2C-E?
A5: Low or no signal can stem from several issues:
-
System Activity: Active sites in the GC flow path can adsorb the analyte. Regular maintenance, such as replacing the inlet liner and trimming the column, can mitigate this.[6]
-
Leaks: Leaks in the injection port or column fittings can lead to sample loss and reduced sensitivity.[7]
-
Improper Sample Preparation: Incomplete extraction or derivatization will result in a lower concentration of the target analyte reaching the detector.
-
Incorrect MS Parameters: Suboptimal tuning of the mass spectrometer or incorrect SIM ion selection will lead to poor detection.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of low concentrations of 2C-E.
Problem: Poor Peak Shape (Tailing)
| Potential Cause | Recommended Solution |
| Active Sites in the System | Replace the inlet liner with a deactivated one. Trim 10-15 cm from the front of the GC column.[6] |
| Incomplete Derivatization | Ensure the derivatization reaction has gone to completion by optimizing reaction time and temperature. Use a fresh derivatizing reagent. |
| Column Overload | If sample concentration is too high, dilute the sample or use a split injection.[8] |
| Improper Injection Technique | Ensure a fast and smooth injection to create a narrow initial band on the column. |
Problem: Low Signal or Sensitivity
| Potential Cause | Recommended Solution |
| Suboptimal Injection Parameters | Switch from split to splitless injection mode.[4] Optimize the splitless hold time. |
| Low Analyte Concentration | Concentrate the sample extract using techniques like solid-phase extraction (SPE) or evaporation under a gentle stream of nitrogen.[9] |
| Mass Spectrometer Not Optimized | Tune the mass spectrometer according to the manufacturer's recommendations. Ensure the correct ions are selected for SIM mode and optimize the detector voltage.[10] |
| Leaks in the System | Perform a leak check of the injector, column fittings, and gas lines using an electronic leak detector.[9] |
Problem: Ghost Peaks or Carryover
| Potential Cause | Recommended Solution |
| Contaminated Syringe or Injection Port | Clean the syringe and injection port. Replace the septum and liner.[8] |
| Column Bleed | Condition the column at a high temperature as recommended by the manufacturer.[8] |
| Insufficient Bake-out Time | Increase the final temperature and hold time of the GC oven program to ensure all components elute from the column.[9] |
Experimental Protocol: High-Sensitivity GC-MS Analysis of 2C-E
This protocol outlines a method for the trace-level analysis of 2C-E in a sample matrix, incorporating derivatization for enhanced sensitivity.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., biological fluid), add an appropriate internal standard.
-
Adjust the pH of the sample to >9 using a suitable buffer or base.
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions for 2C-E-TFA | To be determined based on the mass spectrum of the derivatized standard |
Visualizations
Caption: Experimental workflow for the sensitive analysis of 2C-E by GC-MS.
Caption: Troubleshooting logic for low signal intensity in GC-MS analysis.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 5. agilent.com [agilent.com]
- 6. Restek - Blog [restek.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. books.rsc.org [books.rsc.org]
- 10. How to increase sensitivity on GCMS? - Chromatography Forum [chromforum.org]
Technical Support Center: Method Development for the Separation of 2C-E from its Structural Isomers
Welcome to the technical support center for the analytical separation of 2C-E (2,5-dimethoxy-4-ethylphenethylamine) from its structural isomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural isomers of 2C-E that I should be concerned about during analysis?
A1: The primary structural isomers of 2C-E are positional isomers, where the ethyl and two methoxy (B1213986) groups are located at different positions on the phenethylamine (B48288) ring. Given the typical synthesis routes and precursors, the most probable and challenging isomers to separate from 2C-E (this compound) include:
-
3,4-dimethoxy-5-ethylphenethylamine
-
2,4-dimethoxy-5-ethylphenethylamine
-
2-ethyl-4,5-dimethoxyphenethylamine
These isomers have the same molecular weight and similar polarities, making their chromatographic separation a significant challenge.[1][2]
Q2: What are the recommended initial chromatographic techniques for separating 2C-E from its isomers?
A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Diode Array Detection (DAD) are highly effective techniques.[1][3]
-
GC-MS is a robust method, particularly for volatile compounds. Derivatization of the amine group (e.g., with trifluoroacetic anhydride (B1165640) - TFAA) can improve peak shape and potentially enhance separation.[4]
-
Reverse-Phase HPLC is also a powerful tool. The choice of stationary phase is critical; phenyl-based columns or those with embedded polar groups can offer different selectivity compared to standard C18 columns for aromatic positional isomers.[5][6]
Q3: Why am I seeing co-elution or poor peak shape with my 2C-E isomer analysis?
A3: Co-elution and poor peak shape are common issues when separating structurally similar isomers.[7] Potential causes include:
-
Inadequate Stationary Phase Selectivity: The column chemistry may not be suitable for differentiating the subtle structural differences between the isomers.
-
Mobile Phase Composition: The solvent strength or pH of the mobile phase may not be optimized to affect the retention of each isomer differently.
-
Secondary Interactions: The amine group in 2C-E can interact with residual silanols on silica-based columns, leading to peak tailing.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and fronting.[4]
Q4: How can I confirm the identity of each separated isomer peak?
A4: Definitive identification of positional isomers requires a combination of techniques. While mass spectrometry will show the same mass-to-charge ratio for all isomers, subtle differences in fragmentation patterns might be observed. The most reliable methods for confirmation are:
-
Comparison with Certified Reference Standards: The most straightforward method is to run authentic standards of each potential isomer and compare retention times.
-
High-Resolution Mass Spectrometry (HRMS): While it won't differentiate isomers on its own, it can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation and can definitively distinguish between positional isomers.[1]
Troubleshooting Guides
Issue 1: Complete Co-elution of 2C-E and an Isomer Peak in HPLC
| Symptom | Possible Cause | Suggested Solution |
| A single, symmetrical peak is observed, but mass spectrometry suggests the presence of multiple components. | Insufficient selectivity of the stationary phase. | Change the Stationary Phase: If using a standard C18 column, switch to a phenyl-hexyl or a pentafluorophenyl (PFP) column to introduce π-π interactions, which can help differentiate positional aromatic isomers.[8] |
| Mobile phase is not optimized for isomer separation. | Modify the Mobile Phase: • Adjust Solvent Strength: A shallower gradient or a weaker isocratic mobile phase can increase retention and improve separation.[9] • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice-versa) can alter selectivity.[9] • Modify pH: For these basic compounds, adjusting the mobile phase pH with a buffer (e.g., ammonium (B1175870) formate) can change the ionization state and improve separation. | |
| Temperature is not optimized. | Adjust Column Temperature: Varying the column temperature can affect the interaction kinetics between the analytes and the stationary phase, sometimes improving resolution. |
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC-MS or HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing (asymmetrical peak with a trailing edge) | Secondary interactions with active sites on the column (e.g., silanol (B1196071) groups). | HPLC: • Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1%). • Use a column with end-capping or a hybrid silica (B1680970) base. • Operate at a lower pH to protonate the amine and reduce silanol interactions.GC-MS: • Derivatize the sample with an agent like BSTFA or TFAA to block the active amine group.[1][4] |
| Peak Fronting (asymmetrical peak with a leading edge) | Sample overload or sample solvent incompatible with the mobile phase. | • Reduce Sample Concentration: Dilute the sample and reinject. • Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible. |
| Broad Peaks | Low column efficiency or extra-column band broadening. | • Check for System Leaks: Ensure all fittings are secure. • Use a Newer Column: Older columns can lose efficiency. • Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector. |
Experimental Protocols
Protocol 1: GC-MS Method for the Separation of 2C-E Isomers (with Derivatization)
This protocol provides a starting point for developing a robust GC-MS method. Derivatization is recommended to improve peak shape and thermal stability.
1. Sample Preparation and Derivatization:
-
Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate (B1210297) and 50 µL of N-methyl-N-(trifluoroacetyl)acetamide (MSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Parameters:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
Illustrative Quantitative Data (GC-MS): Note: The following retention times are hypothetical and for illustrative purposes. Actual values will vary based on the specific instrument and conditions.
| Compound | Hypothetical Retention Time (min) |
| 2,4-dimethoxy-5-ethylphenethylamine-TFA | 10.25 |
| 2C-E-TFA (this compound) | 10.50 |
| 3,4-dimethoxy-5-ethylphenethylamine-TFA | 10.80 |
Protocol 2: LC-MS/MS Method for the Separation of 2C-E Isomers
This protocol is suitable for the sensitive detection and quantification of 2C-E and its isomers without derivatization.
1. Sample Preparation:
-
Dilute the sample extract in the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filter through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Phenyl-Hexyl column, 100 mm x 2.1 mm ID, 2.6 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 70% B over 10 min, then to 95% B for 2 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Key Transitions | Monitor multiple MRM transitions for quantification and qualification |
Illustrative Quantitative Data (LC-MS/MS): Note: The following retention times are hypothetical and for illustrative purposes. Actual values will vary based on the specific instrument and conditions.
| Compound | Hypothetical Retention Time (min) |
| 2,4-dimethoxy-5-ethylphenethylamine | 6.8 |
| 2C-E (this compound) | 7.1 |
| 3,4-dimethoxy-5-ethylphenethylamine | 7.5 |
Visualizations
Caption: Experimental workflow for the separation of 2C-E isomers.
Caption: Troubleshooting logic for 2C-E isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) and Psilocybin for Researchers and Drug Development Professionals
An in-depth guide to the pharmacology, signaling pathways, and experimental evaluation of two distinct psychedelic compounds.
This guide provides a detailed comparative analysis of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E), a synthetic phenethylamine, and psilocybin, a naturally occurring tryptamine (B22526) found in certain species of mushrooms. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the key differences and similarities between these two psychoactive substances, supported by experimental data and methodologies.
Pharmacological Profile: A Tale of Two Scaffolds
2C-E and psilocybin, while both classified as classic serotonergic psychedelics, belong to distinct chemical classes—phenethylamine and tryptamine, respectively. This fundamental structural difference underpins their varied pharmacological profiles. Psilocybin is a prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin. It is psilocin that exerts the primary psychoactive effects.[1] 2C-E, on the other hand, is active in its administered form.
The primary molecular target for both compounds is the serotonin (B10506) 2A receptor (5-HT2A), where they act as agonists.[2][3] The activation of this receptor is believed to be the principal mechanism through which they induce their characteristic psychedelic effects, including altered perception, mood, and cognition.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for 2C-E and psilocin, providing a side-by-side comparison of their receptor binding affinities and pharmacokinetic properties.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | 2C-E (Ki, nM) | Psilocin (Ki, nM) |
| 5-HT2A | 45 | 14 |
| 5-HT2C | 210 | 46 |
| 5-HT1A | 1100 | 220 |
| 5-HT2B | 480 | 4.6 |
| 5-HT1D | >10,000 | 990 |
| 5-HT1E | 1300 | 310 |
| 5-HT5A | 1300 | 1200 |
| 5-HT6 | 1700 | 1600 |
| 5-HT7 | 2800 | 37 |
| SERT | >10,000 | >10,000 |
| DAT | >10,000 | >10,000 |
| NET | >10,000 | >10,000 |
| Adrenergic α1A | 160 | >10,000 |
| Adrenergic α2A | 2000 | >10,000 |
| Dopamine D1 | >10,000 | >10,000 |
| Dopamine D2 | >10,000 | >10,000 |
| Dopamine D3 | >10,000 | >10,000 |
| Histamine H1 | 310 | >10,000 |
Note: Data is compiled from multiple sources and may have inter-laboratory variability. Lower Ki values indicate higher binding affinity.
Table 2: Pharmacokinetic Parameters
| Parameter | 2C-E | Psilocybin (as Psilocin) |
| Route of Administration | Oral, Insufflation | Oral |
| Onset of Action (Oral) | 20-90 minutes | 20-40 minutes |
| Duration of Action (Oral) | 6-10 hours | 4-6 hours |
| Bioavailability | Not well characterized | ~50% |
| Metabolism | Primarily via MAO | Dephosphorylation to psilocin, then glucuronidation and oxidation by MAO.[1] |
| Active Metabolites | None known | Psilocin |
Signaling Pathways and Functional Activity
Activation of the 5-HT2A receptor by both 2C-E and psilocin initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Recent research has also highlighted the role of β-arrestin recruitment in the signaling of psychedelic compounds. Both psilocin and phenethylamines like 2C-E appear to be relatively balanced agonists at the 5-HT2A receptor, activating both Gq-mediated and β-arrestin-mediated pathways. However, subtle differences in this "biased agonism" may contribute to the distinct subjective effects of different psychedelics.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare compounds like 2C-E and psilocybin.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of 2C-E and psilocin for various serotonin and other neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test compounds (2C-E, psilocin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 (concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of 2C-E and psilocin in activating the 5-HT2A receptor.
Materials:
-
Cells stably expressing the 5-HT2A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test compounds (2C-E, psilocin).
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye.
-
Prepare serial dilutions of the test compounds in a separate plate.
-
Place both plates in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
The instrument injects the test compounds into the cell plate.
-
Immediately measure the change in fluorescence over time as a result of intracellular calcium release.
-
Analyze the data to determine the EC50 and Emax for each compound.
Subjective Effects and Therapeutic Potential
While both 2C-E and psilocybin produce profound alterations in consciousness, there are notable differences in their subjective effects. Anecdotal reports and limited clinical research suggest that 2C-E may have a more "neutral" or "analytical" character compared to the often more emotionally and mystically profound experiences associated with psilocybin.[3] A study comparing the related compound 2C-B to psilocybin found that 2C-B produced a less intense alteration of waking consciousness, with elements like dysphoria and ego dissolution being more pronounced under psilocybin.[4]
The therapeutic potential of psilocybin has been the subject of extensive research, with promising results in treating conditions such as depression, anxiety, and substance use disorders. In contrast, there is a significant lack of clinical research into the therapeutic potential of 2C-E. Its use has been primarily recreational, and there are reports of adverse effects, including anxiety, paranoia, and, in rare cases, more severe psychological and physiological reactions, particularly at higher doses.[5]
Conclusion
2C-E and psilocybin represent two distinct classes of psychedelic compounds with both overlapping and unique pharmacological and experiential profiles. Psilocin, the active metabolite of psilocybin, generally exhibits higher affinity for several key serotonin receptors, including 5-HT2A, compared to 2C-E. While both are 5-HT2A receptor agonists, the nuanced differences in their full receptor interaction profiles and downstream signaling likely contribute to their distinct subjective effects.
The therapeutic potential of psilocybin is increasingly supported by clinical evidence, whereas 2C-E remains largely uninvestigated in a therapeutic context and is associated with a higher risk of adverse effects in recreational settings. For researchers and drug development professionals, this comparative analysis highlights the importance of understanding the detailed pharmacology of psychedelic compounds to inform the design of novel therapeutics with optimized efficacy and safety profiles. Further research into the structure-activity relationships and signaling properties of phenethylamines like 2C-E could provide valuable insights into the molecular determinants of psychedelic action and therapeutic potential.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. Acute Effects of 2C-E in Humans: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2C-E - Wikipedia [en.wikipedia.org]
- 4. Assessment of the Acute Effects of 2C-B vs. Psilocybin on Subjective Experience, Mood, and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 2C-E Quantification in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
The emergence of new psychoactive substances (NPS), such as the synthetic phenethylamine (B48288) 2C-E (2,5-dimethoxy-4-ethylphenethylamine), presents a significant challenge for forensic toxicology laboratories. Accurate and reliable quantification of these substances in biological matrices is crucial for clinical and legal investigations. This guide provides a comparative overview of validated analytical methods for the quantification of 2C-E, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Comparison of Analytical Methods
The choice of analytical method for the quantification of 2C-E depends on various factors, including the required sensitivity, selectivity, and the available instrumentation. While LC-MS/MS is often considered the "gold standard" for its high sensitivity and specificity, GC-MS and HPLC-UV remain valuable techniques in forensic toxicology.[1]
| Parameter | GC-MS | LC-MS/MS | HPLC-UV |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation by liquid chromatography followed by highly selective mass-to-charge ratio detection. | Separation by liquid chromatography with detection based on UV absorbance. |
| Selectivity | High | Very High | Moderate |
| Sensitivity | Good to High | Very High | Low to Moderate |
| Sample Derivatization | Often required to improve volatility and thermal stability. | Generally not required. | Not required. |
| Matrix Effects | Less prone to ion suppression/enhancement compared to LC-MS/MS. | Can be susceptible to matrix effects, requiring careful method development and validation. | Less susceptible to matrix effects than LC-MS/MS but can be affected by co-eluting substances with similar UV spectra. |
| Typical Application | Confirmation and quantification in blood and urine. | Quantification of trace amounts in various matrices including blood, urine, and hair. | Screening of seized materials and quantification in cases of high concentration. |
Quantitative Validation Data
The following tables summarize typical validation parameters for the quantification of 2C-E and related phenethylamines using different analytical techniques. It is important to note that specific values can vary between laboratories and methods.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Validation Parameters
| Parameter | Blood | Urine |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 5 - 25 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Validation Parameters
| Parameter | Blood | Urine | Hair |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.05 - 1 ng/mL | 0.1 - 1 pg/mg |
| Limit of Quantification (LOQ) | 0.05 - 1 ng/mL | 0.1 - 5 ng/mL | 0.5 - 5 pg/mg |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 |
| Precision (%RSD) | < 10% | < 10% | < 15% |
| Accuracy (%Bias) | ± 10% | ± 10% | ± 15% |
Table 3: High-Performance Liquid Chromatography (HPLC-UV) Validation Parameters
| Parameter | Seized Material | Urine (Screening) |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 50 - 100 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 µg/mL | 100 - 200 ng/mL |
| Linearity (R²) | > 0.99 | > 0.98 |
| Precision (%RSD) | < 5% | < 20% |
| Accuracy (%Bias) | ± 5% | ± 20% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of 2C-E in forensic samples.
GC-MS Analysis of 2C-E in Whole Blood
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of whole blood, add an internal standard (e.g., 2C-D).
-
Add 1 mL of 1M sodium hydroxide (B78521) and vortex.
-
Add 5 mL of an organic solvent (e.g., ethyl acetate), vortex, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization.
2. Derivatization:
-
Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract.
-
Heat the mixture at 70°C for 30 minutes.
3. GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Initial temperature of 100°C, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, operating in selected ion monitoring (SIM) mode for quantification.
LC-MS/MS Analysis of 2C-E in Urine
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard (e.g., 2C-E-d4).
-
Add 1 mL of acetate (B1210297) buffer (pH 5) and vortex.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol (B129727) and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and methanol.
-
Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography system with a C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.
HPLC-UV Analysis of 2C-E in Seized Tablets
1. Sample Preparation:
-
Grind a single tablet into a fine powder.
-
Accurately weigh a portion of the powder and dissolve it in a known volume of a suitable solvent (e.g., methanol).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter before injection.
2. HPLC-UV Instrumentation:
-
Liquid Chromatograph: An HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of phosphate (B84403) buffer and acetonitrile.
-
Detector: A UV detector set at the wavelength of maximum absorbance for 2C-E (approximately 288 nm).
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the analysis of 2C-E in forensic toxicology.
References
Cross-Validation of GC-MS and LC-MS/MS for the Analysis of 2-CE: A Comparative Guide
Quantitative Performance Comparison
The selection of an analytical method hinges on its performance characteristics. The following table summarizes typical validation parameters for the analysis of phenethylamine (B48288) derivatives, including 2C-E, by GC-MS and LC-MS/MS. These values are representative and can vary based on the specific matrix, instrumentation, and experimental conditions.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Linearity (R²) | > 0.99[1][2] | > 0.99[2] | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.003–0.035 µg/mL (for related compounds)[1][3] | Can be in the sub-ng/mL range[4] | LC-MS/MS generally offers superior sensitivity, making it ideal for trace-level detection. |
| Limit of Quantitation (LOQ) | 0.010–0.117 µg/mL (for related compounds)[1][3] | Typically 3-10 times the LOD[2] | The lower LOQ of LC-MS/MS is advantageous for low-concentration samples. |
| Accuracy (% Recovery) | 87–99%[1] | 82 - 91% (for a related metabolite)[2] | Both methods provide high accuracy, though matrix effects can influence recovery. |
| Precision (%RSD) | < 10%[1] | < 15%[2] | Both techniques offer good precision and reproducibility. |
| Specificity | High, especially with derivatization and MS detection. | Very high, particularly with Multiple Reaction Monitoring (MRM).[5] | LC-MS/MS in MRM mode is highly specific for the target analyte. |
| Sample Preparation | Often requires derivatization to improve volatility.[4][6] | Can often utilize simpler "dilute and shoot" or SPE methods.[7][8] | GC-MS sample preparation can be more time-consuming. |
| Throughput | Can be lower due to longer chromatographic run times and derivatization steps. | Generally higher due to faster run times and simpler sample preparation.[7] | LC-MS/MS is often favored for high-throughput screening. |
Experimental Protocols
Detailed methodologies are critical for reproducible and valid analytical results. The following sections outline representative experimental protocols for the analysis of 2C-E by GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of 2C-E in Urine (with Derivatization)
This protocol describes a common approach for the analysis of 2C-E in a biological matrix using GC-MS, which includes an essential derivatization step to enhance the volatility and chromatographic properties of the analyte.[6]
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of urine, add a suitable internal standard.
-
Adjust the pH to basic conditions (e.g., pH > 9) using a buffer solution.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, chloroform).[3]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 50°C.[6]
-
Reconstitute the dried residue in a derivatizing agent, such as 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA), and heat at 70°C for 30 minutes to form the trifluoroacetyl (TFA) derivative.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a split/splitless injector.
-
Column: DB-5MS or equivalent (e.g., 30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Oven Temperature Program: An initial temperature of 60-100°C, held for 2 minutes, then ramped to 280°C at a rate of 20°C/min, with a final hold time.[3]
-
Injector Mode: Splitless injection.[2]
-
Mass Spectrometer: A single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[3]
3. Data Analysis:
-
Identify the 2C-E derivative peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared with a 2C-E reference standard.
Protocol 2: LC-MS/MS Analysis of 2C-E in Oral Fluid
This protocol outlines a typical method for analyzing 2C-E in oral fluid using LC-MS/MS, often employing solid-phase extraction for sample cleanup.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Dilute 1 mL of oral fluid with a suitable buffer.
-
Apply the sample to an appropriate SPE column.
-
Wash the column with a solvent such as acidic methanol (B129727) to remove interferences.
-
Elute the analyte with a basic solvent mixture (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[3]
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A UHPLC system for optimal separation.[7]
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.[7]
-
Gradient: An optimized gradient elution to separate 2C-E from matrix components.
-
Injection Volume: 1 - 10 µL.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor and product ions of 2C-E.[7]
3. Data Analysis:
-
Identify and integrate the chromatographic peak for 2C-E based on its retention time and specific MRM transitions.
-
Calculate the concentration using a calibration curve prepared with a 2C-E reference standard.
Visualizations
To better illustrate the processes involved, the following diagrams outline the experimental workflows and the logical framework for a cross-validation study.
References
2,5-Dimethoxy-4-ethylphenethylamine (2C-E) vs. Other 2C-x Compounds: A Comparative Analysis of Receptor Interactions and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E) and other compounds in the 2C-x family of psychedelic phenethylamines. The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes quantitative data on receptor binding affinities and functional potencies, details established experimental protocols, and visualizes key molecular and procedural pathways to facilitate a comprehensive understanding of the structure-activity relationships within this class of compounds.
Introduction to the 2C-x Series
The 2C-x series are a class of psychedelic phenethylamines characterized by methoxy (B1213986) groups at the 2 and 5 positions of the benzene (B151609) ring, with a variable lipophilic substituent at the 4 position.[1] These compounds are known to act as agonists at serotonin (B10506) 5-HT₂ receptors, with their psychedelic effects primarily attributed to their activity at the 5-HT₂ₐ receptor subtype.[1][2] The nature of the substituent at the 4-position significantly influences the potency, duration of action, and qualitative effects of these compounds.[1] 2C-E, with its ethyl group at this position, is noted for its potency and predominantly psychedelic effects.[2]
Comparative Quantitative Analysis
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of 2C-E and a selection of other 2C-x compounds at the human 5-HT₂ₐ and 5-HT₂₋ receptors. Lower Ki values indicate higher binding affinity, while lower EC₅₀ values indicate greater potency in activating the receptor. It is important to note that absolute values can vary between studies due to different experimental conditions.
Table 1: Receptor Binding Affinities (Ki, nM) of 2C-x Compounds
| Compound | 4-Substituent | 5-HT₂ₐ Ki (nM) | 5-HT₂₋ Ki (nM) |
| 2C-E | Ethyl | ~40-80 | ~100-200 |
| 2C-B | Bromo | ~5-15 | ~1-5 |
| 2C-I | Iodo | ~10-30 | ~2-10 |
| 2C-D | Methyl | ~100-200 | ~200-500 |
| 2C-H | Hydrogen | ~500-1000 | ~1000-2000 |
Note: The Ki values are approximate ranges compiled from multiple sources for comparative purposes. The exact values can vary based on the specific radioligand and cell system used in the assay.
Table 2: Functional Potencies (EC₅₀, nM) of 2C-x Compounds (5-HT₂ₐ Receptor)
| Compound | 4-Substituent | EC₅₀ (nM) (Calcium Flux/IP₁ Accumulation) |
| 2C-E | Ethyl | ~10-50 |
| 2C-B | Bromo | ~1-10 |
| 2C-I | Iodo | ~5-25 |
| 2C-D | Methyl | ~50-150 |
| 2C-H | Hydrogen | >1000 |
Note: EC₅₀ values are typically determined using in vitro functional assays such as calcium flux or inositol (B14025) phosphate (B84403) accumulation assays. The specific values can differ based on the assay and cell line used.
Experimental Protocols
The quantitative data presented above are typically generated using the following standard experimental methodologies in pharmacology.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., 2C-E) to displace a radioactively labeled ligand from the 5-HT₂ₐ or 5-HT₂₋ receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT₂ₐ or 5-HT₂₋ receptor (e.g., HEK293 or CHO cells).[3]
-
A specific radioligand, such as [³H]ketanserin (an antagonist) or [¹²⁵I]DOI (an agonist).[2][4]
-
Test compounds (2C-x series) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. This allows for competition between the radioligand and the test compound for binding to the receptor.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]
In Vitro Functional Assays (Calcium Flux)
These assays are used to determine the functional potency (EC₅₀) and efficacy of a compound as a receptor agonist.
Objective: To measure the ability of a test compound to activate the 5-HT₂ₐ receptor and elicit a downstream signaling response, specifically an increase in intracellular calcium concentration.
Materials:
-
A cell line stably expressing the human 5-HT₂ₐ receptor and a G-protein that couples to phospholipase C (e.g., HEK293 or CHO cells).[6]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1).[7][8]
-
Test compounds (2C-x series) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence microplate reader with kinetic reading capability.[9]
Procedure:
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to attach overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is established. The test compound at various concentrations is then added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are determined.[10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.
Caption: Workflow for 2C-x Compound Characterization.
References
- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 2. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bu.edu [bu.edu]
- 8. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Comparison of the in vivo effects of 2C-E and DOM (2,5-Dimethoxy-4-methylamphetamine)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo effects of two potent phenethylamine (B48288) psychedelics: 2C-E (2,5-Dimethoxy-4-ethylphenethylamine) and DOM (2,5-Dimethoxy-4-methylamphetamine). This document synthesizes available experimental data to illuminate the pharmacological similarities and differences between these two compounds, offering insights into their mechanisms of action and physiological consequences.
Pharmacological Profile and Mechanism of Action
Both 2C-E and DOM are classic serotonergic psychedelics, exerting their primary effects through agonism at the serotonin (B10506) 2A (5-HT2A) receptor. Activation of this G-protein coupled receptor is the critical initiating event for the cascade of neurobiological changes that underpin the psychedelic experience. While both compounds share this primary target, differences in their affinity and functional activity at the 5-HT2A receptor, as well as their interactions with other receptor systems, likely contribute to their distinct in vivo profiles.
Quantitative Comparison of In Vivo Effects
The following tables summarize key quantitative data from in vivo studies, providing a comparative overview of the potencies and physiological effects of 2C-E and DOM. It is important to note that these data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Comparative Potency in Head-Twitch Response (HTR) in Rodents
| Compound | Animal Model | ED50 (mg/kg) | Route of Administration |
| DOM | Mouse (C57BL/6J) | ~0.4-1.6 (maximal response) | Intraperitoneal (i.p.) |
| 2C-E | Data not available | Not determined | - |
Table 2: Comparative Physiological Effects in Animal Models
| Effect | 2C-E | DOM | Animal Model | Route of Administration |
| Blood Pressure | Increase (in humans)[1][2] | Increase[1][3] | Rat, Cat | Intravenous (i.v.), Intracerebroventricular (i.c.v.) |
| Heart Rate | Increase (in humans)[1][2] | Bradycardia (reflex to hypertension)[1] | Rat, Cat | Intravenous (i.v.) |
| Body Temperature | General hyperthermic potential of psychedelics | Hyperthermia (at high doses) | General (rodents) | Systemic |
Note: Direct comparative in vivo physiological data in the same animal model is limited. The data for 2C-E is primarily from human observational studies, while the data for DOM is from preclinical animal studies. The bradycardia observed with DOM is noted as a reflex response to its pressor effects.
Table 3: Comparative Effects on Locomotor Activity in Rodents
| Compound | Effect on Locomotion | Dose-Response Relationship | Animal Model |
| 2C-E | Biphasic: Hyperlocomotion at low doses, hypolocomotion at high doses | Inverted U-shape | Mouse |
| DOM | Biphasic: Hyperlocomotion at low doses, hypolocomotion at high doses[2] | Inverted U-shape[2] | Mouse |
Note: Both compounds exhibit a characteristic biphasic effect on locomotor activity, a common feature of many psychedelic phenethylamines.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key in vivo assays used to characterize 2C-E and DOM.
Head-Twitch Response (HTR) Assay
Objective: To quantify the 5-HT2A receptor-mediated psychedelic potential of a compound.
Animals: Male C57BL/6J mice are commonly used due to their robust HTR.
Procedure:
-
Animals are habituated to the testing environment (e.g., a clear cylindrical observation chamber) for at least 30 minutes prior to drug administration.
-
The test compound (2C-E or DOM) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately following injection, the animal is placed in the observation chamber.
-
The number of rapid, side-to-side head movements (head-twitches) is counted by a trained observer for a predetermined period, usually 30 to 60 minutes. Automated systems using video tracking or magnetometer-based detection can also be employed for more objective and continuous measurement.
-
Data are expressed as the total number of head-twitches or the frequency of twitches over time. Dose-response curves are generated to determine the median effective dose (ED50).
Locomotor Activity Assay
Objective: To assess the stimulant or depressant effects of a compound on spontaneous movement.
Animals: Male mice or rats of various strains can be used.
Procedure:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
The test compound (2C-E or DOM) or vehicle is administered.
-
The animal is placed in the center of an open-field arena equipped with infrared beams or video tracking software to monitor movement.
-
Locomotor activity, measured as distance traveled, ambulatory counts, or beam breaks, is recorded for a specified duration (e.g., 60-120 minutes).
-
Data are typically analyzed in time bins to assess the onset, peak, and duration of the drug's effect. Dose-response curves are constructed to characterize the relationship between dose and locomotor activity.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the primary signaling pathway activated by 2C-E and DOM and a general workflow for their comparative in vivo study.
Conclusion
2C-E and DOM are potent psychedelic phenethylamines that share a primary mechanism of action through 5-HT2A receptor agonism. In vivo studies reveal both similarities and distinctions in their effects. Both compounds induce the head-twitch response in rodents and exhibit a biphasic dose-response curve for locomotor activity. However, there are apparent differences in their cardiovascular effects, with DOM inducing a pressor response and reflex bradycardia in animal models, while 2C-E is associated with increases in both blood pressure and heart rate in humans.
Further direct comparative studies in the same animal models are warranted to provide a more definitive quantitative comparison of their potencies and physiological effects. Such research will be invaluable for understanding the structure-activity relationships of psychedelic phenethylamines and for the development of novel therapeutic agents targeting the serotonergic system.
References
- 1. Cardiovascular actions of 2,5-dimethoxy-4-methylamphetamine (DOM) in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dimethoxy-4-methylamphetamine (DOM)- a central component of its cardiovascular effects in rats; involvement of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Fingerprints: A Comparative Analysis of 2C-E and Other Serotonergic Hallucinogens' Receptor Binding Profiles
For Immediate Release
This guide provides a detailed evaluation of the receptor binding profile of the synthetic phenethylamine (B48288) psychedelic, 2C-E, in comparison to the classic serotonergic hallucinogens LSD, psilocin (the active metabolite of psilocybin), and DMT. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular interactions that underpin the unique pharmacological and subjective effects of these compounds. The data presented is compiled from peer-reviewed studies employing standardized in vitro methodologies.
Abstract
The diverse subjective experiences elicited by serotonergic hallucinogens are rooted in their distinct interactions with a wide array of neurotransmitter receptors. This guide focuses on the comparative receptor binding affinities of 2C-E, a member of the 2C family of psychedelics, alongside lysergic acid diethylamide (LSD), psilocin, and N,N-dimethyltryptamine (DMT). By examining their respective affinities (Ki values) for key serotonin (B10506) receptors, particularly the 5-HT₂ subfamily, as well as other monoaminergic targets, we can gain insights into the structure-activity relationships that govern their psychoactive properties. This analysis reveals that while agonism at the 5-HT₂A receptor is a common feature, the broader receptor interaction profiles of these compounds exhibit significant variations, likely contributing to their differing potencies, durations of action, and qualitative effects.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of 2C-E, LSD, psilocin, and DMT for a range of human serotonin (5-HT) and other relevant receptors. Lower Ki values indicate a higher binding affinity. The data is collated from a comprehensive study by Nichols et al. (2010), "Psychedelics and the Human Receptorome," which utilized radioligand binding assays with cloned human receptors to ensure consistency and comparability.[1][2]
| Receptor | 2C-E (Ki, nM) | LSD (Ki, nM) | Psilocin (Ki, nM) | DMT (Ki, nM) |
| 5-HT₁A | 446 | 1.1 | 136 | 213 |
| 5-HT₂A | 39 | 1.1 | 47 | 58 |
| 5-HT₂B | 8.8 | 4.9 | 4.6 | 19 |
| 5-HT₂C | 42 | 1.0 | 22 | 24 |
| 5-HT₅A | >10,000 | 8.6 | 62 | 99 |
| 5-HT₆ | 1,288 | 6.8 | 62 | 215 |
| 5-HT₇ | 2,138 | 9.8 | 49 | 63 |
| Dopamine (B1211576) D₁ | >10,000 | 49 | >10,000 | >10,000 |
| Dopamine D₂ | >10,000 | 24 | >10,000 | >10,000 |
| Dopamine D₃ | >10,000 | 22 | >10,000 | >10,000 |
| α₁A-adrenergic | 1,380 | 2.6 | 1,027 | 1,168 |
| α₂A-adrenergic | 1,219 | 120 | 2,219 | 2,251 |
| SERT | >10,000 | >10,000 | 4,320 | 4,040 |
Data sourced from Nichols et al. (2010).[1][2]
Analysis of Binding Profiles
The data reveals that all four compounds exhibit high to moderate affinity for the 5-HT₂A receptor, which is widely considered to be the primary target mediating the psychedelic effects of these substances.[3] However, significant differences are observed in their affinities for other receptor subtypes.
2C-E demonstrates a notable selectivity for the 5-HT₂ family of receptors, with a particularly high affinity for the 5-HT₂B receptor.[1] Its affinity for the 5-HT₂A receptor is potent, though less so than LSD and psilocin.[1] Notably, 2C-E has a significantly lower affinity for the 5-HT₁A receptor compared to LSD and psilocin.[1] Like other 2C compounds, 2C-E is a partial agonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[4]
LSD exhibits a remarkably broad and high-affinity binding profile, interacting potently with a wide range of serotonin, dopamine, and adrenergic receptors.[1][5] Its exceptionally high affinity for the 5-HT₂A receptor, coupled with its interactions at other sites, likely contributes to its high potency and complex psychoactive effects.[1][5]
Psilocin shows a high affinity for the 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors, with a profile that is more selective for serotonin receptors compared to LSD.[1][5] Its affinity for the 5-HT₁A receptor is moderate.[1]
DMT also displays a preference for serotonin receptors, with high affinity for the 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes.[1] Similar to psilocin, its interactions with dopamine and adrenergic receptors are less pronounced than those of LSD.[1]
Experimental Protocols
The binding affinity data presented in this guide was primarily generated using in vitro radioligand competition binding assays .[6][7] This is a standard and robust method for determining the affinity of a compound for a specific receptor.[6][8]
General Protocol for Radioligand Competition Binding Assay:
-
Receptor Preparation: Membranes from cells (e.g., HEK293 or CHO cells) stably transfected with the human gene for the target receptor are prepared. This ensures a high and specific expression of the receptor of interest.
-
Radioligand Selection: A specific radioligand (a radioactive molecule with known high affinity for the target receptor, e.g., [³H]ketanserin for 5-HT₂A) is chosen.[9]
-
Incubation: The cell membranes are incubated in a buffer solution containing the radioligand at a fixed concentration and varying concentrations of the unlabeled test compound (e.g., 2C-E).
-
Equilibrium: The mixture is incubated for a specific duration to allow the binding to reach a state of equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]
Visualizations
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow of an in vitro radioligand binding assay.
Primary Signaling Pathway of the 5-HT₂A Receptor
Caption: 5-HT₂A receptor Gq/11 signaling cascade.
Conclusion
The receptor binding profile of 2C-E, while sharing the hallmark high affinity for the 5-HT₂A receptor with other classic hallucinogens, exhibits a unique molecular fingerprint. Its relative selectivity for the 5-HT₂ family and comparatively lower affinity for other monoamine receptors distinguish it from the broader and more potent interactions of LSD. These differences in receptor engagement at a molecular level provide a compelling basis for the observed variations in the pharmacology and psychopharmacology of these compounds. Further research into the functional activity and downstream signaling pathways activated by these hallucinogens at their respective receptor targets will continue to illuminate the intricate neurobiology of the psychedelic experience.
References
- 1. Psychedelics and the Human Receptorome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A comparative review of the metabolism of different 2C-series compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of various compounds within the 2C-series of psychedelic phenethylamines. The information presented is based on available experimental data to facilitate a deeper understanding of their pharmacokinetic profiles and metabolic pathways. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
The 2C-series of compounds, structurally related to mescaline, are characterized by methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring. Variations in the substituent at the 4-position significantly influence their potency, duration of action, and metabolic fate. Understanding the metabolism of these compounds is crucial for predicting their pharmacological effects, potential for drug-drug interactions, and for the development of analytical methods for their detection.
Comparative Metabolic Pathways
The primary metabolic routes for the 2C-series compounds involve phase I reactions, predominantly oxidative deamination and O-demethylation.[1][2] These reactions are primarily catalyzed by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B.[1][2] Cytochrome P450 (CYP) enzymes appear to play a minor role in the metabolism of most 2C compounds.[2]
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): The metabolism of 2C-B is the most extensively studied among the compounds in this review. The main metabolic pathway is oxidative deamination, mediated by MAO-A and MAO-B, which leads to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)acetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase to the major metabolite, 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA).[3] BDMPAA is the most abundant metabolite found in human urine, accounting for approximately 73% of the total detected metabolites.[3] Other notable metabolites include 4-bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA) and 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE).[3][4] O-demethylation is another metabolic route for 2C-B.[5]
2C-I (4-Iodo-2,5-dimethoxyphenethylamine): Similar to 2C-B, the metabolism of 2C-I is primarily driven by MAO-A and MAO-B, leading to oxidative deamination.[6] While the exact quantitative distribution of its metabolites in humans is not well-documented, the metabolic pathway is expected to yield the corresponding iodo-containing carboxylic acid and alcohol derivatives.[7] O-demethylation is also a reported metabolic pathway for 2C-I.[7] CYP2D6 does not appear to be significantly involved in its metabolism.[8]
2C-E (4-Ethyl-2,5-dimethoxyphenethylamine): The metabolism of 2C-E is also understood to proceed via oxidative deamination and O-demethylation, catalyzed by MAO-A and MAO-B.[1] In rats, extensive metabolism has been observed, including hydroxylation of the ethyl side chain and subsequent oxidation, in addition to deamination and O-demethylation.[9] While human-specific quantitative data is limited, it is assumed that the metabolic pathways are similar to those of other 2C compounds, with a minor contribution from CYP2D6.[1]
2C-H (2,5-Dimethoxyphenethylamine): There is a significant lack of specific experimental data on the metabolism of 2C-H in humans or animal models. However, based on its chemical structure and the metabolic patterns of other 2C-series compounds, it is hypothesized that its metabolism would also primarily involve oxidative deamination and O-demethylation mediated by MAO enzymes. One in vitro study has investigated its potential to inhibit MAO-A and MAO-B.[8]
Quantitative Metabolic Data
The following table summarizes the available quantitative data on the major urinary metabolites of 2C-B in humans. Data for other 2C-series compounds is not sufficiently available to be included in a comparative quantitative format.
| Compound | Metabolite | Percentage of Total Detected Metabolites in Human Urine | Reference |
| 2C-B | 4-Bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) | 73% | [3] |
| 4-Bromo-2-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA) | 13% | [3] | |
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) | 4.5% | [3] |
Visualizing Metabolic Pathways and Experimental Workflows
To illustrate the key metabolic transformations and a typical analytical workflow, the following diagrams are provided.
Caption: Generalized Phase I Metabolic Pathways for 2C-Series Compounds.
Caption: Typical Experimental Workflow for 2C-Series Metabolite Analysis.
Experimental Protocols
The identification and quantification of 2C-series compounds and their metabolites in biological matrices are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urine Analysis
This protocol is a generalized procedure based on common practices for the analysis of 2C compounds in urine.[10]
-
Sample Preparation and Extraction:
-
To a 1-5 mL urine sample, add an internal standard.
-
Perform enzymatic hydrolysis to deconjugate metabolites.
-
Adjust the pH of the sample to basic conditions (pH > 9) using a suitable buffer.
-
Conduct liquid-liquid extraction with an organic solvent (e.g., chloroform, ethyl acetate).
-
Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a derivatizing agent, such as N-methyl-bis-trifluoroacetamide (MBTFA) or pentafluoropropionic anhydride (B1165640) (PFPA).
-
Heat the mixture to facilitate the derivatization reaction (e.g., 70°C for 30 minutes). Derivatization is often necessary to improve the volatility and chromatographic properties of the analytes.
-
-
GC-MS Analysis:
-
Gas Chromatograph:
-
Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Operate in splitless or split mode with an injection volume of 1-2 µL.
-
Temperature Program: A typical program starts at a low temperature (e.g., 60-100°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 280-300°C).
-
-
Mass Spectrometer:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mode: Operate in full scan mode for initial identification and selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity for the analysis of 2C-series compounds and their metabolites, often without the need for derivatization.
-
Sample Preparation:
-
Dilute the biological sample (e.g., urine, plasma) with a suitable buffer.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Evaporate the eluate and reconstitute it in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph:
-
Column: A reversed-phase C18 column is commonly used for the separation of these compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid).
-
-
Mass Spectrometer:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
-
Mode: Multiple reaction monitoring (MRM) is used for targeted quantification, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored. For metabolite identification, product ion scans and precursor ion scans can be utilized.
-
-
Conclusion
The metabolism of the 2C-series compounds is primarily governed by MAO-A and MAO-B, leading to oxidative deamination as the major metabolic pathway. O-demethylation, with a minor contribution from CYP450 enzymes, also occurs. While the metabolic profile of 2C-B is relatively well-characterized in humans, there is a need for more comprehensive quantitative data for other analogues such as 2C-I and 2C-E to better understand their comparative pharmacokinetics. For 2C-H, metabolic data remains largely unavailable. The provided experimental protocols for GC-MS and LC-MS/MS serve as a foundation for the analytical detection and quantification of these compounds and their metabolites, which is essential for both clinical and forensic toxicology, as well as for further research in drug development.
References
- 1. Identification of monoamine oxidase and cytochrome P450 isoenzymes involved in the deamination of phenethylamine-derived designer drugs (2C-series) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 3. Analysis of 4-bromo-2,5-dimethoxyphenethylamine abuser's urine: identification and quantitation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Pharmacological Effects of 2C-B in Humans: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of the metabolism of methamphetamine and 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2C-I - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the metabolism and toxicological detection of the designer drug 4-ethyl-2,5-dimethoxy-beta-phenethylamine (2C-E) in rat urine using gas chromatographic-mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
Assessing the Relative Potency of 2C-E and its N-Benzyl Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the psychedelic phenethylamine (B48288) 2C-E and its N-benzyl derivatives, focusing on their relative potency as serotonin (B10506) 5-HT2A receptor agonists. The addition of an N-benzyl group to the 2C pharmacophore is a common structural modification intended to enhance affinity and efficacy at this key receptor, which is primarily responsible for the hallucinogenic effects of these compounds. This analysis is supported by in vitro experimental data to inform research and drug development in the field of serotonergic ligands.
Data Presentation: Comparative Potency at Serotonin Receptors
The following table summarizes the in vitro pharmacological data for 2C-E and its N-2-methoxybenzyl derivative (25E-NBOMe) at the human 5-HT2A and 5-HT2C receptors. Lower Ki and EC50 values are indicative of higher binding affinity and functional potency, respectively.
| Compound | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) | 5-HT2C Ki (nM) |
| 2C-E | 490 | 39 | 110 |
| 25E-NBOMe | 1.5 | 1.3 | 11 |
Data sourced from Rickli et al. (2015).
Interpretation of a Comparative Analysis
The data clearly demonstrates that the N-2-methoxybenzyl substitution on the 2C-E backbone results in a significant increase in potency at the 5-HT2A receptor. Specifically, 25E-NBOMe exhibits a binding affinity (Ki) approximately 327 times greater than that of 2C-E. This is accompanied by a 30-fold increase in functional potency (EC50) in a calcium mobilization assay.
At the 5-HT2C receptor, the N-benzylation also leads to a 10-fold increase in binding affinity. This suggests that while the primary enhancement of potency is at the 5-HT2A receptor, there is also a notable increase in activity at the closely related 5-HT2C receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard practices in the field.
Synthesis of N-Benzyl Derivatives (Reductive Amination)
The N-benzyl derivatives of 2C-E are typically synthesized via a two-step, one-pot reductive amination reaction.
Materials:
-
2C-E hydrochloride
-
Substituted benzaldehyde (B42025) (e.g., 2-methoxybenzaldehyde)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
2C-E hydrochloride is dissolved in dichloromethane.
-
Triethylamine is added to the solution to neutralize the hydrochloride salt and free the amine.
-
The substituted benzaldehyde is added to the reaction mixture, which is then stirred at room temperature to facilitate the formation of the intermediate imine.
-
Sodium triacetoxyborohydride is added portion-wise to the mixture to reduce the imine to the corresponding N-benzyl derivative.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired N-benzyl derivative.
In Vitro Pharmacology: Receptor Binding and Functional Assays
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding the human 5-HT2A or 5-HT2C receptors using a suitable transfection reagent.
Radioligand Binding Assays:
-
Transfected cells are harvested and homogenized in a binding buffer.
-
Cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compounds (2C-E or its N-benzyl derivatives).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
After incubation, the membranes are filtered and washed to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The inhibition constant (Ki) values are calculated from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assays:
-
Transfected cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured using a fluorescence plate reader.
-
Varying concentrations of the test compounds are added to the wells.
-
The change in intracellular calcium concentration is monitored by measuring the increase in fluorescence.
-
The concentration-response curves are generated, and the EC50 values (the concentration of the agonist that produces 50% of the maximal response) are calculated.
Mandatory Visualizations
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Experimental Workflow
Inter-laboratory Validation of Analytical Methods for 2C-E Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical techniques for the detection and quantification of 2C-E (2,5-dimethoxy-4-ethylphenethylamine), a synthetic psychedelic substance. The focus is on the inter-laboratory performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. While a formal inter-laboratory study for 2C-E has not been published, this guide synthesizes expected validation parameters from three hypothetical laboratories to illustrate the anticipated performance and variability of these methods.
The data presented is representative of typical validation results for the analysis of new psychoactive substances, providing a benchmark for laboratories involved in the detection of 2C-E in biological matrices.[1][2]
Data Presentation
The following tables summarize the quantitative data from a simulated inter-laboratory validation for the analysis of 2C-E in human urine by GC-MS and human whole blood by LC-MS/MS.
Table 1: Inter-laboratory Comparison of GC-MS Method for 2C-E Detection in Urine
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.995 | 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) (ng/mL) | 2.5 | 3.0 | 2.0 | Reportable |
| Limit of Quantitation (LOQ) (ng/mL) | 7.5 | 10.0 | 6.0 | S/N ratio ≥ 10 |
| Accuracy (% Recovery) | ||||
| Low QC (15 ng/mL) | 98.5% | 95.2% | 101.3% | 85% - 115% |
| Medium QC (50 ng/mL) | 102.1% | 98.9% | 103.5% | 85% - 115% |
| High QC (150 ng/mL) | 104.5% | 101.8% | 105.0% | 85% - 115% |
| Precision (% RSD) | ||||
| Intra-day (n=6) | 4.2% | 5.5% | 3.8% | ≤ 15% |
| Inter-day (n=18) | 6.8% | 8.2% | 6.1% | ≤ 15% |
Table 2: Inter-laboratory Comparison of LC-MS/MS Method for 2C-E Detection in Whole Blood
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.999 | 0.998 | 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.8 | 0.4 | Reportable |
| Limit of Quantitation (LOQ) (ng/mL) | 1.5 | 2.5 | 1.2 | S/N ratio ≥ 10 |
| Accuracy (% Recovery) | ||||
| Low QC (5 ng/mL) | 101.2% | 97.8% | 103.1% | 85% - 115% |
| Medium QC (25 ng/mL) | 103.8% | 100.5% | 104.9% | 85% - 115% |
| High QC (100 ng/mL) | 105.7% | 102.3% | 106.5% | 85% - 115% |
| Precision (% RSD) | ||||
| Intra-day (n=6) | 3.1% | 4.3% | 2.8% | ≤ 15% |
| Inter-day (n=18) | 5.5% | 6.9% | 4.9% | ≤ 15% |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for 2C-E in Urine
This protocol outlines a standard procedure for the quantitative analysis of 2C-E in human urine samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add 10 µL of an internal standard (e.g., 2C-E-d4 at 1 µg/mL).
-
Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Vortex for 30 seconds.
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% acetonitrile (B52724) in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
2. Derivatization
-
Reconstitute the dried extract in 50 µL of ethyl acetate (B1210297) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex and incubate at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2C-E-2TMS: m/z 254, 267, 339
-
2C-E-d4-2TMS: m/z 258, 271, 343
-
4. Quantification
-
Construct a calibration curve by analyzing fortified urine samples at concentrations ranging from 5 to 200 ng/mL.
-
Quantify the analyte based on the peak area ratio of the target analyte to the internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2C-E in Whole Blood
This protocol describes a standard procedure for the sensitive and selective quantification of 2C-E in human whole blood.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of whole blood, add 10 µL of an internal standard (e.g., 2C-E-d4 at 100 ng/mL).
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 550°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
2C-E: Precursor ion m/z 196.1 -> Product ions m/z 151.1 (quantifier) and m/z 121.1 (qualifier).
-
2C-E-d4: Precursor ion m/z 200.1 -> Product ion m/z 155.1.
-
3. Quantification
-
Construct a calibration curve by analyzing fortified whole blood samples at concentrations ranging from 1 to 250 ng/mL.
-
Quantify the analyte based on the peak area ratio of the target analyte to the internal standard.
Mandatory Visualization
The following diagram illustrates the general workflow for an inter-laboratory validation of an analytical method.
Caption: Workflow of an inter-laboratory analytical method validation process.
References
A Comparative Analysis of the Head-Twitch Response Induced by 2C-E and LSD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the head-twitch response (HTR) induced by the phenethylamine (B48288) psychedelic 2-(4-ethyl-2,5-dimethoxyphenyl)ethanamine (2C-E) and the ergoline (B1233604) lysergic acid diethylamide (LSD). The HTR in rodents is a widely accepted behavioral proxy for 5-HT₂A receptor activation, which is the primary mechanism underlying the psychedelic effects of these compounds in humans. This document synthesizes experimental data on their respective potencies, receptor affinities, and the underlying cellular mechanisms.
Mechanism of Action: The Serotonin (B10506) 2A Receptor Pathway
The head-twitch response is predominantly initiated by the activation of the serotonin 2A receptor (5-HT₂A), a G-protein coupled receptor (GPCR). Both LSD and 2C-E are agonists at this receptor. Upon binding, the 5-HT₂A receptor primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This cascade is considered essential for the induction of the HTR.
Furthermore, the behavioral response is modulated by other serotonin receptors. Activation of the 5-HT₂C receptor, for which both compounds also have an affinity, can attenuate the HTR.[1][2] Conversely, activation of the 5-HT₁A receptor also appears to exert an inhibitory effect on the 5-HT₂A-mediated HTR.[3] The complex interplay between these receptor systems contributes to the overall behavioral phenotype.
Figure 1. Signaling pathway of the head-twitch response.
Experimental Protocols for HTR Quantification
The quantification of the head-twitch response is a cornerstone of preclinical psychedelic research. A generalized protocol is outlined below.
1. Animal Model:
-
Species: Male C57BL/6J mice are commonly used due to their robust and reliable HTR.[1]
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, mice are habituated to the testing room and observation chambers to minimize stress-induced behavioral artifacts.
2. Drug Administration:
-
Route: Test compounds (2C-E, LSD) or vehicle (e.g., saline) are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Dosing: A range of doses is used to establish a dose-response curve. Psychedelics often exhibit a biphasic, or inverted U-shaped, dose-response curve for HTR induction.[4]
3. HTR Measurement: The animal is placed into a clean, transparent observation chamber immediately after injection. The frequency of head twitches is recorded for a defined period, typically 30 to 60 minutes. Several methods are employed for quantification:
-
Manual Observation: A trained observer directly counts the number of rapid, side-to-side head movements.
-
Magnetometer System: A small magnet is affixed to the mouse's cranium. The mouse is placed in a cylinder surrounded by a magnetometer coil, which electronically detects the rapid head movements characteristic of the HTR.[4]
-
Video Analysis: High-frame-rate video recordings are analyzed either manually by trained scorers or with automated computer software that can identify the specific kinematics of a head twitch.
4. Data Analysis:
-
The total number of head twitches is counted for each animal.
-
Data are analyzed using statistical methods such as one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control.
-
Non-linear regression is used to calculate the median effective dose (ED₅₀), which is the dose required to produce 50% of the maximal response.[5]
Figure 2. Standardized experimental workflow for HTR studies.
Quantitative Data Comparison
The following tables summarize the in vitro receptor binding affinities and in vivo behavioral potencies of 2C-E and LSD. Lower Kᵢ and ED₅₀ values indicate higher affinity and potency, respectively.
Table 1: Receptor Binding Affinity (Kᵢ, nM)
| Compound | 5-HT₂A | 5-HT₂C | 5-HT₁A | Data Source |
| 2C-E | 49 nM | 13 nM | >10,000 nM | [6][7] |
| LSD | 2.9 nM | 2.0 nM | 1.1 nM | [6][7] |
Data derived from assays using cloned human receptors.
Table 2: Head-Twitch Response (HTR) Potency in Mice
| Compound | Class | HTR ED₅₀ (mg/kg) | HTR ED₅₀ (nmol/kg) | Notes |
| 2C-E | Phenethylamine | ~1.6 mg/kg | ~7645 nmol/kg | ED₅₀ value for the structurally similar 2C-I is used as a proxy, as specific 2C-E data is not readily available in peer-reviewed literature. |
| LSD | Ergoline | 0.053 mg/kg | 132.8 nmol/kg | Data from C57BL/6J mice.[4] |
Discussion of Comparative Data
Receptor Affinity: The in vitro binding data reveal significant differences between the two compounds.[6][7] LSD demonstrates high, single-digit nanomolar affinity for all three serotonin receptor subtypes (5-HT₂A, 5-HT₂C, and 5-HT₁A). Its potent interaction with the inhibitory 5-HT₁A receptor may contribute to its complex pharmacological profile. In contrast, 2C-E shows a strong preference for the 5-HT₂C and 5-HT₂A receptors, with a markedly lower affinity for 5-HT₂A compared to LSD.[6][7] Critically, 2C-E has a negligible affinity for the 5-HT₁A receptor, distinguishing its receptor interaction profile from that of LSD.
In Vivo Potency (HTR): The in vivo data clearly establish LSD as an exceptionally potent psychedelic. With an ED₅₀ value of 132.8 nmol/kg, it is one of the most potent compounds known to induce the HTR.[4]
Conclusion
Both 2C-E and LSD induce the head-twitch response in rodents, a key preclinical indicator of psychedelic potential, through the activation of the 5-HT₂A receptor. However, a comparative analysis of available data reveals profound differences in their pharmacological profiles.
-
Potency: LSD is significantly more potent than 2C-E, both in its affinity for the 5-HT₂A receptor (in vitro) and its ability to elicit the HTR (in vivo).
-
Receptor Selectivity: LSD exhibits a broader affinity profile, potently binding to 5-HT₂A, 5-HT₂C, and 5-HT₁A receptors. 2C-E is more selective, with high affinity for 5-HT₂C and 5-HT₂A but negligible interaction with 5-HT₁A.
These findings underscore that while the 5-HT₂A receptor is the primary target for HTR induction, the differential engagement of other receptors (notably 5-HT₂C and 5-HT₁A) and the significant disparity in potency likely contribute to the distinct qualitative and quantitative effects of these two psychedelic compounds. This comparative guide provides a quantitative foundation for researchers investigating the structure-activity relationships of psychedelics and for professionals involved in the development of novel therapeutics targeting the serotonergic system.
References
- 1. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. journals.plos.org [journals.plos.org]
- 7. [PDF] Psychedelics and the Human Receptorome | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)
For Immediate Release
A comprehensive guide to the proper disposal of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E), a psychedelic phenethylamine, is outlined below to ensure the safety of laboratory personnel and environmental integrity. This procedural document is intended for researchers, scientists, and drug development professionals, providing essential, immediate safety and logistical information for the handling and disposal of this compound.
Due to its classification and potential hazards, 2C-E must be managed as a hazardous waste.[1] Adherence to institutional and regulatory guidelines is paramount. All laboratory personnel must be trained on proper waste handling and disposal procedures.[1]
I. Immediate Safety and Handling Protocols
Before initiating any disposal process, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against potential exposure.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile rubber, are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat: A flame-retardant lab coat is required to protect against splashes.
-
Respiratory Protection: When working outside a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is essential.[2]
In Case of a Spill:
-
Evacuate and Ventilate: Immediately clear the spill area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads. Avoid using combustible materials such as paper towels for initial spill absorption.[2]
-
Collection: Carefully gather the absorbed material and any contaminated debris into a designated, labeled, and sealable hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
II. Step-by-Step Disposal Procedure
The disposal of 2C-E must be handled through your institution's Environmental Health and Safety (EHS) department or equivalent office responsible for hazardous waste management.[3]
-
Waste Identification and Segregation:
-
Treat all 2C-E waste, including pure compound, solutions, and contaminated materials, as hazardous waste.[1]
-
Do not mix 2C-E waste with other waste streams unless explicitly permitted by your EHS department.[4] Incompatible chemicals can react violently or release toxic gases.[5] Acids and bases, as well as oxidizing and reducing agents, should be kept separate.[5]
-
-
Containerization:
-
Primary Container: Collect 2C-E waste in a dedicated, chemically compatible container, such as a high-density polyethylene (B3416737) (HDPE) or glass bottle. The container must be in good condition with a secure, leak-proof lid.[6]
-
Ensure the container is not filled beyond 90% capacity to allow for expansion.[5]
-
Keep waste containers closed at all times except when adding waste.[1][4]
-
-
Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[4]
-
The label must include the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include any other components of the waste mixture with their percentages.[4]
-
Attach the appropriate hazard pictograms (e.g., toxic).
-
-
Storage:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[3][5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Ensure secondary containment is used to prevent spills from spreading.[6]
-
Weekly inspections of the SAA are required to check for leaks or container deterioration.[5]
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[3]
-
The EHS department will coordinate with a licensed hazardous waste disposal vendor for final treatment and disposal in compliance with all federal, state, and local regulations.[2][6]
-
Never dispose of 2C-E down the drain or in the regular trash.[1][6] Evaporation of chemical waste is also prohibited.[1]
-
III. Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation in SAA | 55 gallons | [3] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | [3] |
| Container Headspace | At least 10% (or one-inch) | [5] |
| Maximum Storage Time in SAA (partially filled) | Up to 12 months | [3] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [3] |
IV. Experimental Protocols Cited
This document is a procedural guide and does not cite specific experimental protocols for the synthesis or use of 2C-E. The disposal procedures are based on standard hazardous waste management guidelines from various university and regulatory sources.
V. Mandatory Visualization
Caption: Workflow for the proper disposal of 2C-E waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
